5-Bromo-2-methoxy-4-methyl-3-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDKJBCVNNWITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654563 | |
| Record name | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-14-1 | |
| Record name | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methoxy-3-nitro-4-picoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS No. 884495-14-1), a versatile intermediate compound with significant applications in medicinal chemistry and organic synthesis.
Core Chemical Properties
This compound is a highly functionalized pyridine derivative.[1] Its structure incorporates several key substituents—a pyridine core, a nitro group, a bromine atom, a methoxy group, and a methyl group—each contributing to its specific reactivity profile.[1][2] This unique arrangement of functional groups makes it a valuable building block in the synthesis of complex molecules.[1][2]
The fundamental physicochemical properties of this compound are summarized below. These values are critical for its application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 884495-14-1 | [1][3][4][5][6] |
| Molecular Formula | C₇H₇BrN₂O₃ | [2][4][5][6] |
| Molecular Weight | 247.05 g/mol | [4][5][7] |
| Appearance | Off-white to yellow powder/solid | [3][4] |
| Melting Point | 72-78 °C | [4] |
| Boiling Point | 302.8 ± 37.0 °C (Predicted) | |
| Density | 1.636 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | 136.9 °C | |
| Purity | ≥96-99% | [2][4][5][6] |
| InChI Key | BGDKJBCVNNWITN-UHFFFAOYSA-N | [1][5] |
| Synonyms | 5-Bromo-2-methoxy-3-nitro-4-picoline | [4][5] |
Spectral analysis is crucial for the structural confirmation of the compound.
| Analysis Type | Data | Source(s) |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H) | [3] |
Note: While LC-MS, HPLC, and other spectral data are often available from suppliers, specific datasets beyond ¹H NMR were not detailed in the surveyed literature.[8][9]
Synthesis and Experimental Protocols
The most commonly cited method for synthesizing this compound is through the electrophilic bromination of its precursor, 2-methoxy-4-methyl-3-nitropyridine.[1]
This procedure outlines the synthesis of the title compound with a reported yield of 82.2%.[3]
Materials:
-
2-methoxy-4-methyl-3-nitropyridine (1.0 eq)
-
Acetic Acid
-
Sodium Acetate (3.6 eq)
-
Bromine (Br₂) (2.7 eq)
-
10% aqueous Sodium Sulfite (Na₂SO₃) solution
-
Saturated aqueous Sodium Sulfite (Na₂SO₃) solution
-
Water
Procedure:
-
A solution of 2-methoxy-4-methyl-3-nitropyridine (e.g., 250 g, 1.49 mol) is prepared in acetic acid (1.5 L) at room temperature.[3]
-
Sodium acetate (365 g, 5.37 mol) is added slowly to the stirring solution.[3]
-
Bromine (639 g, 4.00 mol) is then added dropwise. The addition should be controlled to take less than 30 minutes.[3]
-
After the addition is complete, the reaction mixture is heated to 80 °C for 12 hours.[3] The reaction progress is monitored by Thin-Layer Chromatography (TLC).[3]
-
Upon completion, the mixture is cooled to 0 °C.[3]
-
The reaction is quenched by the sequential addition of a 10% aqueous sodium sulfite solution (1.5 L) and a saturated aqueous sodium sulfite solution (1.5 L).[3]
-
The resulting solid precipitate is collected by filtration.[3]
-
The collected solid is washed with water and dried under reduced pressure to yield this compound as a light yellow solid.[3]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The compound's reactivity is dominated by the interplay of its functional groups, making it a versatile intermediate.
The electron-deficient nature of the pyridine ring, significantly enhanced by the electron-withdrawing nitro group, makes the compound susceptible to several transformations.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C-5 position is a good leaving group. It can be displaced by various nucleophiles, such as amines and thiols, to form new carbon-heteroatom bonds.[1] These reactions are fundamental for building more complex molecular scaffolds.
-
Reduction of the Nitro Group: The C-3 nitro group can be reduced to form 5-bromo-2-methoxy-4-methylpyridin-3-amine.[1] This conversion is highly valuable as it transforms an electron-withdrawing group into a versatile amino group, which can act as a nucleophile or be further modified.[1]
-
Oxidation of the Methyl Group: The C-4 methyl group can be oxidized to yield 5-bromo-2-methoxy-3-nitroisonicotinic acid.[1] This introduces a carboxylic acid moiety, which can participate in amide bond formation, esterification, or other derivatizations.[1]
Caption: Key reactivity pathways for this compound.
This compound is a crucial intermediate in multiple fields of chemical science.
-
Pharmaceutical Development: It serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer and anti-inflammatory drugs.[2][4] Some research suggests it may exhibit anticancer activity by binding to bromodomains, which are involved in regulating cell division.[3]
-
Agrochemical Chemistry: It is used to create effective pesticides, herbicides, and fungicides, contributing to crop protection.[2][4]
-
Biochemical Research: The compound is employed in studies related to enzyme inhibition and receptor binding, aiding in the identification of potential therapeutic targets.[4]
-
Materials Science: Its stability and reactivity are leveraged in the synthesis of advanced materials, fine chemicals, dyes, and pigments.[4]
Safety and Handling
-
Hazards: The compound is classified as an irritant.[7] It is considered harmful if swallowed, inhaled, or in contact with skin.
-
Storage: Recommended storage conditions are in an inert atmosphere at temperatures between 0-8 °C.[4][8]
This guide provides a detailed technical summary based on available scientific literature and supplier data, intended to support research and development activities. Users should always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound | 884495-14-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 884495-14-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. indiamart.com [indiamart.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. 884495-14-1|this compound|BLD Pharm [bldpharm.com]
- 9. 884495-14-1 | this compound | Bromides | Ambeed.com [ambeed.com]
An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS 884495-14-1) for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a key building block in modern medicinal chemistry. This document outlines its chemical properties, synthesis, and reactivity, with a particular focus on its application as a versatile intermediate in the development of targeted therapeutics, including kinase inhibitors.
Chemical Properties and Spectroscopic Data
This compound is a highly functionalized pyridine derivative.[1] Its structure incorporates several key substituents that contribute to its specific reactivity profile, making it a valuable precursor in multi-step organic synthesis.[1] The presence of a bromine atom, a methoxy group, a methyl group, and a nitro group on the pyridine core offers multiple sites for chemical modification.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 884495-14-1 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O₃ | [3][4] |
| Molecular Weight | 247.05 g/mol | [3] |
| Appearance | Off-white to yellow powder/solid | [3][4] |
| Melting Point | 72-78 °C | [3] |
| Purity | ≥99% (HPLC) | [3] |
| InChI Key | BGDKJBCVNNWITN-UHFFFAOYSA-N | [1] |
| Storage Conditions | Store at 0-8 °C | [3] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H) | [2] |
| ¹³C NMR | Data not readily available in searched literature. | |
| Infrared (IR) | Data not readily available in searched literature. | |
| Mass Spectrometry (MS) | Data not readily available in searched literature. |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.[1][2] This approach takes advantage of the pre-existing substituted pyridine core.[1]
Experimental Protocol: Synthesis via Bromination
Reaction Scheme:
Caption: Synthesis of the title compound.
Materials:
-
2-methoxy-4-methyl-3-nitropyridine
-
Acetic acid
-
Sodium acetate
-
Bromine (Br₂)
-
10% aqueous sodium bisulfite solution
-
Saturated aqueous sodium sulfate solution
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in acetic acid at room temperature.[2]
-
Add bromine (Br₂) dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature.[2]
-
After the addition is complete, the mixture may be heated to ensure the reaction goes to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C.[2]
-
Quench the reaction by the sequential addition of a 10% aqueous sodium bisulfite solution and a saturated aqueous sodium sulfate solution.[2]
-
The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure to yield this compound.[2] A reported yield for a similar reaction is 82.2%.[2]
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[3] Its utility stems from the ability to selectively modify its functional groups.
Key Chemical Transformations
The primary reactive sites of the molecule are the bromine atom at the C5 position and the nitro group at the C3 position.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding 5-bromo-2-methoxy-4-methylpyridin-3-amine.[1] This amino group serves as a versatile handle for further derivatization, such as in the formation of amides or heterocycles.[1]
-
Cross-Coupling Reactions: The bromine atom at the C5 position is a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents, a common strategy in the synthesis of kinase inhibitors.
Application in the Synthesis of JAK2 Inhibitors
A significant application of this and structurally related pyridine building blocks is in the synthesis of Janus Kinase 2 (JAK2) inhibitors.[1] JAK2 is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of the JAK-STAT signaling pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.
The JAK-STAT Signaling Pathway:
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK2 inhibitors.
Experimental Protocols for Key Transformations in JAK2 Inhibitor Synthesis
The following protocols are representative of the key chemical transformations involving this compound in the synthesis of a generic JAK2 inhibitor scaffold.
Protocol 1: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to a primary amine using iron in acetic acid, a common and efficient method.
Reaction Workflow:
Caption: Workflow for the reduction of the nitro group.
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) and iron powder (3.0-5.0 eq) in glacial acetic acid.
-
Heat the mixture with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-methoxy-4-methylpyridin-3-amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the resulting 5-bromo-2-methoxy-4-methylpyridin-3-amine with a generic arylboronic acid.
Reaction Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromo-2-methoxy-4-methylpyridin-3-amine
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)
Procedure:
-
To a reaction vessel, add 5-bromo-2-methoxy-4-methylpyridin-3-amine (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Biological Activity of Downstream Products
Table 3: Representative Biological Activity of Selected JAK2 Inhibitors
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference(s) |
| Ruxolitinib | 3.3 | 2.8 | 428 | |
| Fedratinib | 35 | 3 | >1000 | |
| Momelotinib | 11 | 18 | 156 | [5] |
| Pacritinib | 23 | 22 | 1280 |
Note: The IC₅₀ values are indicative and can vary depending on the assay conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its well-defined reactivity allows for the strategic and selective introduction of various functional groups, making it an ideal starting material for the construction of libraries of compounds for biological screening. The demonstrated utility of similar scaffolds in the development of potent and selective JAK2 inhibitors highlights the potential of this compound in the ongoing search for novel therapeutics for a range of human diseases. This guide provides a foundational understanding of its properties, synthesis, and application to aid researchers and drug development professionals in its effective utilization.
References
An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a versatile intermediate in organic synthesis and medicinal chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries.
Molecular Structure and Identifiers
This compound is a highly functionalized pyridine derivative.[2] Its structure incorporates a pyridine core with a bromine atom at the C5 position, a methoxy group at C2, a methyl group at C4, and a nitro group at C3.[3] This specific arrangement of substituents dictates its chemical reactivity and utility as a building block in the synthesis of more complex molecules.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 884495-14-1[1][2][3][4][5] |
| Molecular Formula | C₇H₇BrN₂O₃[1][4] |
| Molecular Weight | 247.05 g/mol [1][6] |
| InChI | InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3[4] |
| InChI Key | BGDKJBCVNNWITN-UHFFFAOYSA-N[2][4] |
| SMILES | CC1=C(C(=NC(=C1Br)C)O)--INVALID-LINK--[O-] (Isomeric), COc1ncc(Br)c(C)c1--INVALID-LINK--[O-] (Canonical) |
| Synonyms | 5-bromo-2-methoxy-3-nitro-4-picoline, Pyridine, 5-bromo-2-methoxy-4-methyl-3-nitro-[1][4] |
Physicochemical Properties
This compound is typically a solid at room temperature and should be stored under controlled conditions to maintain its stability.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Off-white to yellow powder[1] or light yellow solid[7] |
| Melting Point | 72-78 °C[1] |
| Purity | ≥ 99% (HPLC)[1], ≥99.0% (GC)[8], 96%[4] |
| Storage Conditions | 0-8 °C[1], Inert atmosphere, room temperature[5] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is commonly achieved through the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.[2]
Materials:
-
2-methoxy-4-methyl-3-nitropyridine (starting material)
-
Acetic acid (solvent)
-
Sodium acetate
-
Bromine (Br₂)
-
10% aqueous sodium sulfite (Na₂SO₃) solution (for quenching)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution (for quenching)
-
Water (for washing)
Procedure:
-
Dissolve 2-methoxy-4-methyl-3-nitropyridine (1.49 mol) in acetic acid (1.5 L) in a suitable reaction vessel at room temperature.[7]
-
Slowly add sodium acetate (5.37 mol) to the stirring solution.[7]
-
Add bromine (4.00 mol) dropwise to the mixture. The addition time should be controlled to be less than 30 minutes.[7]
-
After the addition is complete, heat the reaction mixture to 80 °C for 12 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete, cool the mixture to 0 °C.[7]
-
Quench the reaction by sequentially adding a 10% aqueous sodium sulfite solution (1.5 L) and a saturated aqueous sodium sulfate solution (1.5 L).[7][9]
-
The resulting solid product is collected by filtration.[7][9]
-
Dry the product under reduced pressure to yield this compound as a light yellow solid.[7][9] (Reported yield: 82.2%[7]).
Structure Confirmation: The structure of the synthesized product can be confirmed by ¹H NMR spectroscopy. For example, in DMSO-d₆, the expected peaks are: δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H).[7]
Chemical Reactivity and Applications
The unique arrangement of functional groups in this compound makes it a valuable intermediate for a variety of chemical transformations. The strong electron-withdrawing nitro group at the C3 position activates the pyridine ring, making it susceptible to nucleophilic attack.[2]
Key Reactions
-
Nucleophilic Substitution: The carbon atoms attached to the bromine and methoxy groups are primary sites for nucleophilic substitution reactions.[2] This allows for the introduction of a wide range of other functional groups.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming 5-bromo-2-methoxy-4-methylpyridin-3-amine.[2] This amine is a versatile intermediate that can undergo further reactions such as diazotization.[2]
-
Oxidation of the Methyl Group: The methyl group at the C4 position can be oxidized to a carboxylic acid, yielding 5-bromo-2-methoxy-3-nitroisonicotinic acid.[2] This introduces another reactive handle for modifications like amide bond formation or esterification.[2]
Applications
This compound serves as a key building block in the synthesis of:
-
Pharmaceuticals: It is used in the development of novel drugs, including anti-cancer and anti-inflammatory agents.[1][7] The compound has shown potential anticancer activity by binding to bromodomains, which are involved in regulating cell division and DNA repair.[7]
-
Agrochemicals: It is an intermediate in the production of pesticides, herbicides, and fungicides.[1][8]
-
Advanced Materials: It is also used in the synthesis of dyes, pigments, and other fine chemicals.[1]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Key reaction pathways for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 884495-14-1 | Benchchem [benchchem.com]
- 3. indiamart.com [indiamart.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 884495-14-1|this compound|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 884495-14-1 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthesis Pathway
The most common and well-documented synthesis of this compound proceeds through a two-step process. The first step involves the methoxylation of a chlorinated pyridine precursor, followed by a bromination step to yield the final product.[3]
Step 1: Synthesis of 2-methoxy-4-methyl-3-nitropyridine
The initial step focuses on the preparation of the intermediate, 2-methoxy-4-methyl-3-nitropyridine, through the nucleophilic substitution of a chlorine atom with a methoxy group.
Experimental Protocol:
A solution of sodium methoxide is prepared by adding sodium methoxide to methanol at a cooled temperature (0 °C).[3] To this stirred solution, 2-chloro-4-methyl-3-nitropyridine is added dropwise over a period of two hours.[3] The reaction mixture is then allowed to warm to room temperature and is stirred for an extended period, typically 23 hours, to ensure the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is quenched with water, leading to the precipitation of the solid product.[3] The solid is collected by filtration, washed with water, and dried under reduced pressure to yield 2-methoxy-4-methyl-3-nitropyridine as a brown solid.[3]
Step 2: Synthesis of this compound
The second and final step involves the electrophilic bromination of the synthesized intermediate to introduce a bromine atom at the 5-position of the pyridine ring.
Experimental Protocol:
The intermediate, 2-methoxy-4-methyl-3-nitropyridine, is dissolved in acetic acid at room temperature.[4] Sodium acetate is then added slowly to the stirring solution.[4] Following this, bromine is added dropwise over a period of approximately 30 minutes.[3][4] To ensure the reaction goes to completion, the mixture is heated to 80 °C for 12 hours, with the progress monitored by TLC.[3] After the reaction is complete, the mixture is cooled to 0 °C and quenched by the sequential addition of a 10% aqueous sodium sulfate solution and a saturated aqueous sodium sulfate solution.[3][4] The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure to afford this compound as a light yellow solid.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis pathway.
Table 1: Reactants and Products for the Synthesis of 2-methoxy-4-methyl-3-nitropyridine
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| 2-chloro-4-methyl-3-nitropyridine | C6H5ClN2O2 | 172.57 | 250 | 1.45 |
| Sodium methoxide | CH3NaO | 54.02 | 250 | 4.63 |
| 2-methoxy-4-methyl-3-nitropyridine | C7H8N2O3 | 168.15 | 250 | 1.49 |
Table 2: Reactants and Products for the Synthesis of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| 2-methoxy-4-methyl-3-nitropyridine | C7H8N2O3 | 168.15 | 250 | 1.49 | - |
| Sodium acetate | C2H3NaO2 | 82.03 | 365 | 5.37 | - |
| Bromine | Br2 | 159.81 | 639 | 4.00 | - |
| This compound | C7H7BrN2O3 | 247.05 | 302 | 1.22 | 82.2 |
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 884495-14-1[2] |
| Molecular Formula | C7H7BrN2O3[2] |
| Molecular Weight | 247.05 g/mol [2] |
| Appearance | Off-white to yellow powder[2] |
| Melting Point | 72-78 °C[2] |
| Purity | ≥ 99% (HPLC)[2] |
| Storage | 0-8 °C[2] |
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis pathway for this compound.
Caption: Synthesis pathway of this compound.
Alternative Synthesis Routes
While the primary pathway described is the most prevalent, alternative synthetic strategies have been proposed. One such route involves starting from an aminopyridine precursor, such as 2-amino-5-bromo-4-methyl-3-nitropyridine.[5] This method would typically involve the conversion of the amino group to a diazonium salt, which is subsequently substituted by a methoxy group.[5] However, the direct bromination of 2-methoxy-4-methyl-3-nitropyridine is a more commonly cited and direct approach.[5]
Conclusion
The synthesis of this compound is a well-established process that is crucial for the production of various valuable chemical entities. The two-step pathway involving methoxylation followed by bromination is efficient and provides a good yield of the final product. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for chemists and researchers in the field.
References
Spectroscopic Profile of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. The information presented herein is essential for the unequivocal identification, characterization, and quality control of this important chemical intermediate in research and development settings, particularly in the fields of medicinal chemistry and drug discovery.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound, providing a comprehensive quantitative profile of the molecule.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.25 | Singlet | 1H | H-6 (aromatic) |
| 3.94 | Singlet | 3H | -OCH₃ (methoxy) |
| 2.29 | Singlet | 3H | -CH₃ (methyl) |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C-2 (C-OCH₃) |
| ~150 | C-4 (C-CH₃) |
| ~148 | C-6 (C-H) |
| ~135 | C-3 (C-NO₂) |
| ~118 | C-5 (C-Br) |
| ~55 | -OCH₃ |
| ~18 | -CH₃ |
Note: These chemical shifts are predicted based on established substituent effects on the pyridine ring and data from analogous compounds. Actual experimental values may vary slightly.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2980 - 2850 | Medium | C-H stretching (methyl, methoxy) |
| ~1600, ~1470 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretching (-NO₂) |
| ~1250 | Strong | C-O-C stretching (methoxy) |
| ~1050 | Medium | C-Br stretching |
| ~850 | Strong | C-H out-of-plane bending |
Note: Predictions are based on the analysis of a structurally similar compound, 5-bromo-2-nitropyridine, and general IR correlation tables.[2]
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 247/249 | [M]⁺˙ (Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine) |
| 232/234 | [M - CH₃]⁺ |
| 217/219 | [M - NO]⁺ |
| 201/203 | [M - NO₂]⁺ |
| 168 | [M - Br]⁺ |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for halogenated and nitroaromatic compounds. The presence of bromine (⁷⁹Br and ⁸¹Br isotopes) results in a distinctive M and M+2 isotopic pattern of approximately equal intensity.
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the carbon-hydrogen framework.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. The final solution should be clear and free of any particulate matter.
¹H NMR Data Acquisition:
-
Pulse Program: Standard one-pulse sequence.
-
Solvent: DMSO-d₆.
-
Reference: Internal tetramethylsilane (TMS) at δ 0.00 ppm or residual solvent peak.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: DMSO-d₆.
-
Reference: Internal TMS at δ 0.00 ppm or solvent peak.
-
Spectral Width: Approximately 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with Electron Ionization (EI) source.
Sample Introduction:
-
A small amount of the solid sample is introduced into the ion source via a direct insertion probe.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: A suitable mass-to-charge (m/z) range should be scanned (e.g., m/z 50-350).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine should be examined to confirm its presence.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of the Target Compound.
References
IUPAC Name: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the fields of pharmaceutical and agrochemical development. The document details its chemical properties, synthesis, and reactivity, offering valuable insights for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a highly functionalized pyridine derivative.[1][2] Its structure incorporates a pyridine core with a bromine atom at the 5-position, a methoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position.[2] This unique arrangement of substituents imparts specific reactivity to the molecule, making it a versatile building block in organic synthesis.[1][3] The compound typically appears as an off-white to yellow or light gold crystalline powder.[3][4]
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₃ | [3][5] |
| Molecular Weight | 247.05 g/mol | [3] |
| CAS Number | 884495-14-1 | [3] |
| Melting Point | 72-78 °C | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| Appearance | Off-white to yellow powder | [3] |
| Synonyms | 5-bromo-2-methoxy-3-nitro-4-picoline | [3][5] |
Experimental Protocols
A common and direct method for the synthesis of this compound is through the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.[1]
Procedure:
-
2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) is dissolved in acetic acid (1.5 L) at room temperature.[6]
-
Sodium acetate (365 g, 5.37 mol) is slowly added to the stirring solution.[6]
-
Bromine (639 g, 4.00 mol) is then added dropwise to the mixture, with the addition time controlled to be less than 30 minutes.[6]
-
Following the addition, the reaction mixture is heated to 80 °C for 12 hours to ensure the completion of the reaction.[7]
-
Upon completion, the mixture is cooled to 0 °C.[6]
-
The reaction is quenched by the sequential addition of a 10% aqueous sodium sulfite solution (1.5 L) and a saturated aqueous sodium sulfate solution (1.5 L).[6]
-
The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure.[6]
-
This process yields this compound (302 g, 82.2% yield) as a light yellow solid.[6]
The structure of the product can be confirmed by ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H).[6]
Chemical Reactivity and Applications
The chemical behavior of this compound is dictated by its array of functional groups, which provide multiple reactive sites for further chemical transformations.[4]
The electron-withdrawing nitro group at the C-3 position activates the pyridine ring, making it susceptible to nucleophilic attack.[1] Key reactions include:
-
Nucleophilic Aromatic Substitution (SₙAr): The bromine atom at the C-5 position can act as a leaving group and be displaced by various nucleophiles, such as amines and thiols. These reactions are typically performed in the presence of a base in a solvent like dimethylformamide (DMF).[1]
-
Reduction of the Nitro Group: The nitro group can be reduced to form 5-bromo-2-methoxy-4-methylpyridin-3-amine. This conversion introduces a versatile amino group that can serve as a nucleophile or be further modified, for instance, through diazotization.[1]
-
Oxidation of the Methyl Group: The methyl group at the C-4 position can be oxidized to yield 5-bromo-2-methoxy-3-nitroisonicotinic acid. This introduces a carboxylic acid group, which can undergo reactions like amide bond formation or esterification.[1]
Due to its versatile reactivity, this compound is a crucial intermediate in the synthesis of a variety of target molecules.[3] It is particularly valuable in:
-
Pharmaceutical Development: It serves as a key building block in the creation of novel pharmaceutical agents, with applications in the development of anti-cancer and anti-inflammatory drugs.[3] The compound has been noted for its potential anticancer activity by inhibiting tumor growth through binding to bromodomains.[6]
-
Agrochemical Chemistry: This intermediate is used in the formulation of pesticides and herbicides, contributing to the development of effective crop protection solutions.[3]
-
Biochemical Research: It is utilized in studies concerning enzyme inhibition and receptor binding, aiding in the exploration of biological processes and the identification of potential therapeutic targets.[3]
Visualizing Synthesis and Reactivity
To further elucidate the role and potential of this compound, the following diagrams illustrate its synthesis workflow and key chemical transformations.
References
5-Bromo-2-methoxy-4-methyl-3-nitropyridine physical characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the physical and chemical characteristics of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. It is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the creation of more complex molecules.[1][2] This guide includes a summary of its physical properties, detailed experimental protocols for its synthesis, and conceptual diagrams illustrating its chemical reactivity and characterization workflow.
Physical and Chemical Properties
This compound is typically available as an off-white to light yellow solid powder.[2][3][4] Key quantitative data regarding its properties are summarized below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to yellow powder/solid | [2][3][4] |
| Melting Point | 72-78 °C | [2] |
| Flash Point | 136.9 °C | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [4][5] |
| Storage Conditions | Store at 0-8 °C; Inert atmosphere | [2][5] |
Table 2: Chemical Identifiers and Molecular Data
| Property | Value | Source(s) |
| CAS Number | 884495-14-1 | [1][3] |
| Molecular Formula | C₇H₇BrN₂O₃ | [2][6] |
| Molecular Weight | 247.05 g/mol | |
| Purity | ≥ 96-99% (HPLC) | [2][5][6] |
| InChI Key | BGDKJBCVNNWITN-UHFFFAOYSA-N | [1][6] |
Table 3: Spectroscopic Data
| Type | Data | Source(s) |
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H) | [3] |
Experimental Protocols
Synthesis via Electrophilic Bromination
The most common route for synthesizing this compound is through the electrophilic bromination of its precursor, 2-methoxy-4-methyl-3-nitropyridine.[1]
Materials:
-
2-methoxy-4-methyl-3-nitropyridine (1.49 mol)
-
Acetic acid (1.5 L)
-
Sodium acetate (5.37 mol)
-
Bromine (Br₂) (4.00 mol)
-
10% aqueous Sodium Sulfite (Na₂SO₃) solution (1.5 L)
-
Saturated aqueous Sodium Sulfite (Na₂SO₃) solution (1.5 L)
-
Water
Procedure:
-
Dissolve 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) in acetic acid (1.5 L) at room temperature with stirring.[3]
-
Slowly add sodium acetate (365 g, 5.37 mol) to the solution.[3]
-
Add bromine (639 g, 4.00 mol) dropwise to the stirring solution. The addition should be controlled to take less than 30 minutes.[3]
-
After the addition is complete, heat the reaction mixture to 80 °C for 12 hours.[3][4] The reaction progress can be monitored using thin-layer chromatography (TLC).[3][4]
-
Once the reaction is complete, cool the mixture to 0 °C.[3]
-
Quench the reaction by the sequential addition of a 10% aqueous Na₂SO₃ solution (1.5 L) and a saturated aqueous Na₂SO₃ solution (1.5 L).[3][4]
-
Wash the solid with water and dry it under reduced pressure to yield this compound as a light yellow solid (yield: 82.2%).[3][4]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of the target compound.
Key Reactivity Pathways
The functional groups on the pyridine ring allow for several key transformations, making it a valuable synthetic intermediate.[1] The electron-withdrawing nitro group, in particular, activates the ring for nucleophilic attack.[1]
Caption: Conceptual diagram of key chemical transformations.
Applications in Research and Development
This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[2] Its structure is integral to modifying biological activity, making it a compound of interest in drug discovery programs, particularly for developing anti-cancer and anti-inflammatory agents.[2] The compound's reactivity also lends itself to the synthesis of advanced materials, dyes, and pigments.[2] For instance, it has been investigated for its potential anticancer activity by binding to bromodomains, which are involved in regulating cell division and DNA repair.[3]
References
An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine: Synthesis, Properties, and Potential as a BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties and Data
5-Bromo-2-methoxy-4-methyl-3-nitropyridine is a multifaceted organic compound with the molecular formula C₇H₇BrN₂O₃.[1][2] Its structure incorporates a pyridine ring, a versatile scaffold in medicinal chemistry, functionalized with a bromine atom, a methoxy group, a methyl group, and a nitro group. These substituents significantly influence the molecule's steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 884495-14-1 | [2][3] |
| Molecular Formula | C₇H₇BrN₂O₃ | [1][2] |
| Molecular Weight | 247.05 g/mol | [2] |
| Appearance | Off-white to yellow powder/solid | [2] |
| Melting Point | 72-78 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
Table 2: Spectroscopic Data for this compound
| Type | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H) | [3] |
| ¹³C NMR | Data not available in the searched literature. | |
| Mass Spectrometry | Data not available in the searched literature. | |
| Infrared (IR) | Data not available in the searched literature. |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.
Materials:
-
2-methoxy-4-methyl-3-nitropyridine
-
Acetic acid
-
Sodium acetate
-
Bromine
-
10% aqueous sodium sulfite solution
-
Saturated aqueous sodium sulfite solution
-
Water
Procedure:
-
To a stirred solution of 2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in acetic acid at room temperature, slowly add sodium acetate (3.6 eq).
-
Following the addition of sodium acetate, add bromine (2.7 eq) dropwise to the reaction mixture.
-
After the addition of bromine is complete, heat the mixture at 80 °C for 12 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Quench the reaction by the sequential addition of a 10% aqueous sodium sulfite solution and a saturated aqueous sodium sulfite solution.
-
Collect the resulting solid by filtration.
-
Wash the solid with water.
-
Dry the solid under reduced pressure to yield this compound as a light yellow solid.
Biological Activity and Mechanism of Action: A Potential BET Bromodomain Inhibitor
While specific quantitative biological data for this compound is not extensively documented in peer-reviewed literature, its structural features are suggestive of a potential role as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. The inhibition of BET proteins has emerged as a promising therapeutic strategy in oncology.
Proposed Signaling Pathway of BET Bromodomain Inhibition
References
An In-Depth Technical Guide on 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information regarding the specific biological activity of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine is limited. This document summarizes its known chemical properties and its role as a synthetic intermediate, which may inform future research into its potential biological applications.
Introduction
This compound is a highly functionalized pyridine derivative.[1] Its structure, featuring a combination of electron-withdrawing and electron-donating groups, makes it a versatile intermediate in organic synthesis.[1][2][3] While specific biological data is scarce, its utility in the synthesis of pharmaceuticals and agrochemicals suggests that the scaffold may be of interest in drug discovery and development.[2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol |
| CAS Number | 884495-14-1 |
| Appearance | Light yellow or light gold crystalline powder |
| Purity | ≥99.0% (GC) |
| Melting Point | Not specified |
| Boiling Point | 302.8±37.0 °C (Predicted) |
| Density | 1.636±0.06 g/cm³ (Predicted) |
| Flash Point | 136.9 °C |
Synthesis and Reactivity
This compound is typically synthesized through the bromination of 2-methoxy-4-methyl-3-nitropyridine.[1][4] The presence of the nitro group activates the pyridine ring, making it susceptible to nucleophilic substitution reactions, primarily at the carbon atoms bearing the bromo and methoxy groups.[1]
Key Chemical Transformations:
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 5-bromo-2-methoxy-4-methylpyridin-3-amine. This transformation is significant as the resulting amino group is a versatile nucleophile and can be further modified, for instance, through diazotization.[1]
-
Oxidation of the Methyl Group: The methyl group at the C-4 position can be oxidized to form 5-bromo-2-methoxy-3-nitroisonicotinic acid, a carboxylic acid that can undergo esterification or amide bond formation.[1]
A general workflow for the synthesis of this compound is outlined below.
Caption: Synthesis of this compound.
Potential Biological Applications
While direct evidence of the biological activity of this compound is not extensively documented, its role as a key intermediate in the synthesis of bioactive molecules provides some insight into its potential applications.[2][3]
-
Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides.[2][3]
-
Biochemical Research: It is suggested to be used in studies related to enzyme inhibition and receptor binding, which could help in identifying new therapeutic targets.[2]
The potential reactivity of the functional groups on the pyridine ring allows for the generation of diverse chemical libraries for screening against various biological targets. The diagram below illustrates the potential pathways for generating novel compounds from this scaffold.
Caption: Potential synthetic modifications for drug discovery.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development.[2][3] Its rich chemical reactivity allows for the synthesis of a wide array of derivatives.[1] However, a thorough investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. Currently, there is a lack of comprehensive studies and quantitative data on its specific biological effects, representing a significant gap in the scientific literature. Future research should focus on systematic screening and mechanistic studies to uncover the biological profile of this promising scaffold.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a multitude of biologically active molecules. The subject of this application note, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, is a valuable building block for the synthesis of novel substituted pyridine derivatives. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties. The electron-withdrawing nitro group at the C3 position deactivates the pyridine ring, which may necessitate more forcing reaction conditions for successful coupling.[1] This document provides a detailed protocol for the Suzuki coupling of this compound with a range of arylboronic acids, offering a robust starting point for the synthesis of diverse compound libraries for drug discovery and development.
Principle of the Reaction
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps of this mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species (arylboronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.3 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 247.05 mg), the desired arylboronic acid (1.1 mmol), and potassium phosphate (2.3 mmol, 488.2 mg).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
To the flask, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methoxy-4-methyl-3-nitropyridine.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the Suzuki coupling of this compound with a representative arylboronic acid. Yields are based on literature precedents for structurally similar compounds and may vary depending on the specific substrate and reaction optimization.[1]
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Arylboronic Acid | 1.1 - 1.5 equiv |
| Catalyst | |
| Pd(PPh₃)₄ | 5 mol% |
| Base | |
| K₃PO₄ | 2.3 equiv |
| Solvent System | |
| 1,4-Dioxane:Water | 4:1 (v/v) |
| Reaction Conditions | |
| Temperature | 85-95 °C |
| Reaction Time | 15 - 24 hours |
| Expected Yield | Moderate to Good (typically 50-85%) |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols: The Versatile Role of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxy-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique arrangement of reactive groups—a nucleophilic substitution-prone bromine atom, a modifiable methoxy group, an oxidizable methyl group, and a reducible nitro group—makes it an attractive starting material for the construction of diverse chemical scaffolds. This document provides an overview of its applications in medicinal chemistry, with a focus on its potential in developing kinase inhibitors and central nervous system (CNS) targeted agents. Detailed protocols for key synthetic transformations and illustrative biological data are also presented.
Key Applications in Medicinal Chemistry
The strategic positioning of multiple functional groups on the pyridine core of this compound allows for a variety of chemical modifications, rendering it a valuable intermediate in drug discovery.[1][2] The electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution reactions.[1]
1. Synthesis of Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The bromine atom at the 5-position of this compound can serve as a handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the ATP-binding site of various kinases.
2. Development of CNS Agents: Pyridine derivatives are prevalent in drugs targeting the central nervous system. While no specific therapeutic agent has been publicly documented as being synthesized directly from this compound, the structurally related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a key intermediate in the synthesis of AS-8112, a potent dopamine D2/D3 and serotonin 5-HT3 receptor antagonist.[3] This highlights the potential of this scaffold in developing treatments for conditions like chemotherapy-induced nausea and vomiting.
Physicochemical Properties
| Property | Value |
| CAS Number | 884495-14-1 |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol |
| Appearance | Light gold crystalline powder |
| Purity | ≥98% |
Illustrative Biological Activity of a Hypothetical Kinase Inhibitor Derivative
The following table presents hypothetical biological data for a theoretical kinase inhibitor, "Kinhibitin-PY," synthesized from this compound. This data is for illustrative purposes to demonstrate the potential of this scaffold.
| Target Kinase | IC₅₀ (nM) | Cell Line | Cell-Based Assay IC₅₀ (nM) |
| JAK2 | 15 | HEL | 50 |
| FLT3 | 25 | MV4-11 | 75 |
| RET | 40 | LC-2/ad | 120 |
Experimental Protocols
The following are generalized protocols for key transformations of this compound.
Protocol 1: Reduction of the Nitro Group to an Amino Group
This procedure converts the 3-nitro group to a 3-amino group, a versatile handle for further derivatization.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Diatomaceous earth
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-methoxy-4-methylpyridin-3-amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the 5-bromo position with a boronic acid derivative, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid derivative (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent mixture and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Oxidation of the Methyl Group to a Carboxylic Acid
This procedure transforms the 4-methyl group into a carboxylic acid, which can be used for amide bond formation.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid
Procedure:
-
Suspend this compound (1.0 eq) in water.
-
Slowly add a solution of potassium permanganate (excess) in water, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove manganese dioxide.
-
Acidify the filtrate with sulfuric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-bromo-2-methoxy-3-nitroisonicotinic acid.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential experimental workflow for synthesizing a kinase inhibitor and the signaling pathways of dopamine D2 and serotonin 5-HT3 receptors, which are relevant targets for CNS drugs derived from similar pyridine scaffolds.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel therapeutic agents. Its rich functionality allows for the construction of complex molecular architectures suitable for targeting a range of biological entities, including kinases and G-protein coupled receptors. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers in the field of medicinal chemistry to unlock the full potential of this promising chemical intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Agrochemical Synthesis Utilizing 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a versatile starting material in the development of novel agrochemicals. The document outlines detailed experimental protocols for the synthesis of a representative pyridine-based succinate dehydrogenase inhibitor (SDHI) fungicide. This class of fungicides is crucial for controlling a broad spectrum of fungal pathogens in agriculture.
Introduction
This compound is a highly functionalized pyridine derivative that serves as a valuable building block in agrochemical synthesis.[1][2] Its unique substitution pattern, featuring a reactive bromine atom amenable to cross-coupling reactions and a nitro group that can be readily converted to a nucleophilic amino group, provides a powerful platform for structural diversification.[2][3] This allows for the construction of complex molecules with potent biological activity, particularly in the development of modern fungicides, herbicides, and insecticides.[1]
The pyridine scaffold is a common feature in many commercially successful agrochemicals. The strategic placement of substituents on the this compound ring system allows for the exploration of novel chemical space in the pursuit of effective and selective crop protection agents.
Synthetic Strategy Overview
The primary synthetic utility of this compound in the context of this application note is its conversion into a key amine intermediate, 5-bromo-2-methoxy-4-methylpyridin-3-amine . This intermediate can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid to construct a biaryl scaffold. Subsequent amidation with a suitable acid chloride yields the final fungicidal product. This strategy is analogous to the synthesis of well-established SDHI fungicides like Boscalid.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-methoxy-4-methylpyridin-3-amine
This protocol describes the reduction of the nitro group of this compound to an amino group.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0 eq) and ammonium chloride (0.2 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford 5-bromo-2-methoxy-4-methylpyridin-3-amine.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) |
| This compound | 247.05 | 1.0 | >98% | - |
| Iron Powder | 55.85 | 3.0 | - | - |
| Ammonium Chloride | 53.49 | 0.2 | - | - |
| 5-Bromo-2-methoxy-4-methylpyridin-3-amine | 217.05 | - | >95% | 85-95 |
Protocol 2: Suzuki-Miyaura Coupling for Biaryl Amine Synthesis
This protocol details the palladium-catalyzed cross-coupling of 5-bromo-2-methoxy-4-methylpyridin-3-amine with a representative arylboronic acid.
Materials:
-
5-Bromo-2-methoxy-4-methylpyridin-3-amine
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-methoxy-4-methylpyridin-3-amine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with argon three times to create an inert atmosphere.
-
Under the argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl amine intermediate.
Quantitative Data (Representative Yields for Analogous Couplings):
| Arylboronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and serve as a strong indication of expected performance.[6]
Protocol 3: Amidation to Form the Final Fungicide
This protocol describes the final step of the synthesis, the amidation of the biaryl amine intermediate with an acid chloride to produce the target SDHI fungicide.
Materials:
-
Biaryl amine intermediate from Protocol 2
-
2-Chloronicotinoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Dissolve the biaryl amine intermediate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq).
-
Slowly add a solution of 2-chloronicotinoyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyridine-based SDHI fungicide.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) |
| Biaryl Amine Intermediate | Varies | 1.0 | >95% | - |
| 2-Chloronicotinoyl chloride | 176.00 | 1.1 | >98% | - |
| Triethylamine | 101.19 | 1.2 | - | - |
| Pyridine-Based SDHI Fungicide | Varies | - | >98% | 80-90 |
Conclusion
This compound is a highly valuable and adaptable starting material for the synthesis of novel agrochemicals. Its utility in a multi-step synthesis involving nitro group reduction, Suzuki-Miyaura cross-coupling, and amidation allows for the efficient construction of diverse and potent fungicidal molecules. The representative protocols and workflows provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile building block in the development of next-generation crop protection solutions.
References
- 1. Studies on the novel pyridine sulfide containing SDH based heterocyclic amide fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. This compound | 884495-14-1 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boscalid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
5-Bromo-2-methoxy-4-methyl-3-nitropyridine as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxy-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of reactive sites—a bromo substituent amenable to cross-coupling reactions, a nitro group that can be readily transformed into other functionalities, and a methoxy group that influences the electronic properties of the pyridine ring—makes it an invaluable precursor for the synthesis of complex molecules. This compound is particularly prominent in the development of novel pharmaceuticals, especially in the fields of oncology and inflammatory diseases, as well as in the agrochemical industry.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 884495-14-1 | [2][4][5] |
| Molecular Formula | C₇H₇BrN₂O₃ | [2][5][6] |
| Molecular Weight | 247.05 g/mol | [2] |
| Appearance | Off-white to yellow or light gold crystalline powder | [2] |
| Melting Point | 72-78 °C | [2] |
| Purity | ≥99% (HPLC) | [2] |
| Storage | Store at 0-8 °C | [2] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.[7]
Experimental Protocol:
Materials:
-
2-methoxy-4-methyl-3-nitropyridine (1.0 equiv.)
-
Acetic acid
-
Sodium acetate (3.6 equiv.)
-
Bromine (2.7 equiv.)
-
10% aqueous sodium sulfite solution
-
Saturated aqueous sodium sulfite solution
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-methoxy-4-methyl-3-nitropyridine (1.49 mol, 250 g) in acetic acid (1.5 L) at room temperature with stirring.[2]
-
Slowly add sodium acetate (5.37 mol, 365 g).[2]
-
Add bromine (4.00 mol, 639 g) dropwise to the stirring solution. The addition should be controlled to take less than 30 minutes.[2]
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, cool the mixture to 0 °C.[2]
-
Quench the reaction by the sequential addition of a 10% aqueous sodium sulfite solution (1.5 L) and a saturated aqueous sodium sulfite solution (1.5 L).[2]
-
Collect the resulting solid product by filtration.
-
Wash the solid with water and dry under reduced pressure to yield this compound.[2]
Results:
-
Yield: 302 g (82.2%)[2]
-
Appearance: Light yellow solid[2]
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H)[2]
Key Applications and Experimental Protocols
This compound is a valuable starting material for a variety of chemical transformations, enabling the synthesis of a diverse range of more complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The bromo substituent at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 15 hours or until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 90 °C | Moderate to Good (expected) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 90 °C | Moderate to Good (expected) |
Reduction of the Nitro Group
The nitro group at the 3-position can be readily reduced to a primary amine, which serves as a versatile handle for further functionalization, such as amide bond formation or diazotization reactions.
Materials:
-
This compound (1.0 equiv.)
-
Reducing agent (e.g., Iron powder, Tin(II) chloride)
-
Solvent (e.g., Ethanol, Acetic acid)
-
Acid (e.g., HCl, if using SnCl₂)
Procedure (using Iron):
-
In a round-bottom flask, suspend this compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Basify the aqueous residue with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield 5-bromo-2-methoxy-4-methylpyridin-3-amine.
Oxidation of the Methyl Group
The methyl group at the 4-position can be oxidized to a carboxylic acid, providing another site for diversification, such as the formation of amides or esters.
Materials:
-
This compound (1.0 equiv.)
-
Oxidizing agent (e.g., Potassium permanganate)
-
Solvent (e.g., Water, Pyridine)
Procedure:
-
Dissolve or suspend this compound in an appropriate solvent.
-
Slowly add the oxidizing agent at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Work up the reaction mixture according to the nature of the oxidizing agent. For KMnO₄, this may involve quenching with a reducing agent and filtering off manganese dioxide.
-
Acidify the aqueous layer to precipitate the carboxylic acid product.
-
Collect the product by filtration, wash with cold water, and dry to obtain 5-bromo-2-methoxy-3-nitroisonicotinic acid.
Visualizing Synthetic Pathways
The following diagrams illustrate the central role of this compound as a building block in synthetic workflows.
Caption: Synthetic utility of this compound.
Caption: Workflow for the synthesis of bioactive amides.
Conclusion
This compound is a cornerstone building block for the synthesis of highly substituted pyridine derivatives. Its predictable reactivity at multiple positions allows for the strategic and efficient construction of complex molecular architectures. The protocols and data presented herein provide a comprehensive guide for researchers in academia and industry to unlock the synthetic potential of this versatile reagent in their drug discovery and development endeavors.
References
Application Note: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine via Electrophilic Nitration
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed experimental protocol for the synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine through the direct nitration of 2-methoxy-4-methyl-5-bromopyridine. This method involves a classic electrophilic aromatic substitution using a mixed acid nitrating agent.
Introduction
The target compound, this compound, is a valuable intermediate in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications. The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene; however, the presence of activating groups such as methoxy and methyl can facilitate the reaction.
The regioselectivity of the nitration is governed by the directing effects of the substituents on the pyridine ring. The starting material, 2-methoxy-4-methyl-5-bromopyridine, has three substituents to consider:
-
2-methoxy group: An activating ortho-, para-director.
-
4-methyl group: An activating ortho-, para-director.
-
5-bromo group: A deactivating ortho-, para-director.
Collectively, these groups strongly direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position, making the formation of this compound the expected major product. The reaction is typically performed at low temperatures to control the exothermic process and prevent side reactions.
Quantitative Data Summary
The following table summarizes the reagents and conditions for the proposed nitration reaction.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio | Notes |
| 2-methoxy-4-methyl-5-bromopyridine | 218.06 | 10.0 g | 0.0459 | 1.0 | Starting Material |
| Sulfuric Acid (98%) | 98.08 | 30 mL | - | - | Solvent and Catalyst |
| Nitric Acid (fuming, 90%) | 63.01 | 3.5 mL | ~0.075 | ~1.6 | Nitrating Agent |
| Reaction Parameter | Value | Notes | |||
| Temperature | 0 °C to 5 °C | Maintain during addition | |||
| Reaction Time | 2-3 hours | Post-addition stirring | |||
| Expected Yield | 75-85% | Hypothetical range |
Detailed Experimental Protocol
1. Preparation of the Nitrating Mixture: a. In a 100 mL flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 30 mL of concentrated sulfuric acid (98%). b. Cool the sulfuric acid to 0 °C. c. Slowly, with continuous stirring, add 3.5 mL of fuming nitric acid (90%) dropwise to the cold sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition. This "mixed acid" is the nitrating agent.
2. Reaction Procedure: a. In a separate 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (0.0459 mol) of 2-methoxy-4-methyl-5-bromopyridine in the prepared cold nitrating mixture. The dissolution may be exothermic; ensure the temperature is maintained between 0 °C and 5 °C. b. Once the starting material is fully dissolved, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours. c. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane 1:3) to confirm the consumption of the starting material.
3. Work-up and Isolation: a. Prepare a large beaker containing approximately 200 g of crushed ice. b. Upon reaction completion, pour the reaction mixture slowly and carefully onto the crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product. c. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7. d. Collect the precipitated solid by vacuum filtration using a Büchner funnel. e. Wash the solid with cold deionized water (3 x 50 mL) to remove any residual acid and inorganic salts. f. Dry the crude product under vacuum to yield the solid this compound.
4. Purification: a. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a pale yellow crystalline solid.
Visualizations
Chemical Reaction Pathway
Caption: Nitration of 2-methoxy-4-methyl-5-bromopyridine.
Experimental Workflow
Caption: Workflow for the nitration experiment.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features, which make it a valuable precursor for the synthesis of a wide range of functionalized pyridine derivatives. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The electron-deficient nature of the pyridine ring, amplified by the nitro group, and the reactivity of the bromine atom, makes it an excellent substrate for various coupling reactions. This document covers four major transformations: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize quantitative data for several key palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in publicly available literature, the data presented for structurally similar compounds provides a strong indication of expected performance and serves as a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of a Structurally Similar Substrate (5-bromo-2-methylpyridin-3-amine) with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
Table 2: Representative Conditions for Heck Reaction of Aryl Bromides with Alkenes [2][3][4]
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | NMP | 100-120 |
| 3 | Ethylene | PdCl₂ | - | K₂CO₃ | DMA | 120 |
Table 3: Sonogashira Coupling of Bromo-pyridines with Terminal Alkynes [5][6][7]
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-100 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | RT-60 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 50-80 |
Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Amines [8][9][10]
| Entry | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | Toluene | 90-120 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in these reactions can be toxic, flammable, or corrosive. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of a structurally similar bromo-aminopyridine and is expected to be a good starting point.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction
This is a general protocol for the Heck reaction of an aryl bromide with an alkene.[2][3][4]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Add anhydrous DMF, followed by triethylamine and the alkene.
-
Seal the tube tightly and heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This general protocol outlines the Sonogashira coupling of an aryl bromide with a terminal alkyne.[5][6][7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne.
-
Stir the reaction mixture at 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of an aryl bromide.[8][9][10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)
-
XPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
-
Sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen) in a glovebox
Procedure:
-
In a glovebox, add this compound, sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0), and XPhos to a dry sealed tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxy-4-methyl-3-nitropyridine is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex bioactive molecules, including kinase inhibitors. The strategic arrangement of its substituents—a bromine atom amenable to cross-coupling reactions, a nitro group that can be readily reduced to a nucleophilic amine, a methoxy group, and a methyl group—offers a rich platform for chemical elaboration. This document provides detailed application notes and experimental protocols for the utilization of this compound in the plausible synthesis of Janus Kinase 2 (JAK2) inhibitors, a critical class of therapeutics for myeloproliferative neoplasms and inflammatory diseases.
Synthetic Strategy Overview
The primary synthetic utility of this compound in the context of kinase inhibitor synthesis lies in its capacity for sequential, site-selective modifications. A common strategy involves an initial palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the C5 position to introduce an aryl or heteroaryl moiety. This is typically followed by the reduction of the nitro group at the C3 position to an amino group, which then serves as a handle for the introduction of a second key fragment, often via amide bond formation. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.
Data Presentation: Representative Kinase Inhibitor Activity
While specific kinase inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, the following table presents inhibitory activities of representative pyridine-based JAK2 inhibitors to illustrate the potential of this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Activity (Cell Line) | Reference |
| Ruxolitinib | JAK2 | 14.63 ± 0.81 | Growth inhibition of UKE-1 cells | [1] |
| Fedratinib | JAK2 | 3 | Inhibition of STAT3 phosphorylation | Fictionalized Data |
| Compound 16m-(R) | JAK2 | 3 | 85-fold selectivity over JAK1 | [2] |
| Hypothetical Derivative 1 | JAK2 | 8 | Inhibition of cellular proliferation | Fictionalized Data |
| Hypothetical Derivative 2 | JAK2 | 15 | Downregulation of p-STAT3 | Fictionalized Data |
Experimental Protocols
The following protocols outline a hypothetical, yet chemically robust, multi-step synthesis of a pyridine-based JAK2 inhibitor starting from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a suitable arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl pyridine derivative.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group of the biaryl pyridine derivative to an amine.
Materials:
-
Product from Protocol 1 (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add the nitro-containing biaryl pyridine derivative and ethanol.
-
Prepare a solution of ammonium chloride in water.
-
Heat the ethanol solution to reflux.
-
Add the ammonium chloride solution, followed by the portion-wise addition of iron powder.
-
Continue to stir the reaction mixture at reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired aminopyridine derivative.
Protocol 3: Amide Bond Formation
This protocol describes the coupling of the synthesized aminopyridine with a carboxylic acid to form the final kinase inhibitor.
Materials:
-
Product from Protocol 2 (1.0 eq)
-
Carboxylic acid (e.g., a suitable heterocyclic carboxylic acid) (1.1 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid, HATU, and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the aminopyridine derivative, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Mandatory Visualizations
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Caption: Simplified JAK-STAT signaling pathway.
References
Application Notes and Protocols for the Functionalization of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various functionalization reactions of the versatile building block, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (Compound 1 ). This highly functionalized pyridine derivative serves as a valuable starting material in medicinal chemistry and materials science due to its multiple reactive sites. The electron-withdrawing nitro group activates the pyridine ring, making the bromine atom at the C5 position an excellent leaving group for a variety of cross-coupling and nucleophilic substitution reactions.
This document outlines key protocols for carbon-carbon and carbon-heteroatom bond formation, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, palladium-catalyzed cyanation, and nucleophilic aromatic substitution (SNAr) with thiols.
Chemical Structure
Figure 1: Structure of this compound (Compound 1 )
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between Compound 1 and various boronic acids or their esters. This reaction is particularly useful for the synthesis of biaryl and heteroaryl compounds.
Representative Reaction Data
While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the coupling of structurally similar bromopyridine derivatives. These conditions provide a strong starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (3:1) | 100 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 75-85 |
Note: Yields are estimates based on reactions with analogous substrates and may vary.
Detailed Experimental Protocol
Materials:
-
This compound (1 )
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk flask, add this compound (1 ) (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of Compound 1 ).
-
Stir the reaction mixture at 90-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between Compound 1 and a terminal alkyne, providing access to valuable alkynylpyridine intermediates.
Representative Reaction Data
The following table provides representative conditions for the Sonogashira coupling of bromopyridine derivatives, which can be adapted for Compound 1 .
| Entry | Terminal Alkyne | Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | THF | 65 | 6 | 80-90 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA (2.0) | DMF | 80 | 8 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (2) | CuI (4) | Cs₂CO₃ (2.0) | Toluene | 90 | 12 | 70-80 |
Note: Yields are estimates based on reactions with analogous substrates and may vary.
Detailed Experimental Protocol
Materials:
-
This compound (1 )
-
Terminal alkyne (1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk flask, add this compound (1 ) (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF, followed by triethylamine (2.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for Sonogashira Coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of Compound 1 with a wide range of primary and secondary amines.
Representative Reaction Data
The following table presents typical conditions for the Buchwald-Hartwig amination of related bromopyridine substrates.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Dioxane | 100 | 16 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS (2.0) | Toluene | 100 | 12 | 70-80 |
Note: Yields are estimates based on reactions with analogous substrates and may vary.
Detailed Experimental Protocol
Materials:
-
This compound (1 )
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk tube, add this compound (1 ) (1.0 equiv.), cesium carbonate (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, providing a versatile handle for further transformations.
Representative Reaction Data
The following table outlines typical conditions for the cyanation of bromopyridines.
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMF | 120 | 12 | 70-80 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | t-AmylOH | 130 | 24 | 65-75 |
| 3 | CuCN | Pd(PPh₃)₄ (5) | - | - | NMP | 150 | 18 | 60-70 |
Note: Yields are estimates based on reactions with analogous substrates and may vary.
Detailed Experimental Protocol
Materials:
-
This compound (1 )
-
Zinc cyanide [Zn(CN)₂] (0.6 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sealed tube
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry sealed tube, add this compound (1 ) (1.0 equiv.), Zn(CN)₂ (0.6 equiv.), Pd₂(dba)₃ (0.02 equiv.), and dppf (0.04 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for Palladium-Catalyzed Cyanation.
Nucleophilic Aromatic Substitution (SNAr) with Thiols
The electron-deficient nature of the pyridine ring in Compound 1 makes it susceptible to nucleophilic aromatic substitution, allowing for the displacement of the bromide with various nucleophiles, such as thiols.
Representative Reaction Data
The following table provides general conditions for the SNAr reaction of bromopyridines with thiols.
| Entry | Thiol | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ (2.0) | DMF | 80 | 6 | 85-95 |
| 2 | 4-Methylthiophenol | NaH (1.2) | THF | 60 | 8 | 80-90 |
| 3 | 1-Dodecanethiol | Cs₂CO₃ (2.0) | Acetonitrile | 70 | 12 | 75-85 |
Note: Yields are estimates based on reactions with analogous substrates and may vary.
Detailed Experimental Protocol
Materials:
-
This compound (1 )
-
Thiol (1.1 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1 ) (1.0 equiv.) and potassium carbonate (2.0 equiv.) in anhydrous DMF.
-
Add the thiol (1.1 equiv.) to the stirring suspension.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for SNAr with Thiols.
Disclaimer: The provided protocols are intended as a guide and are based on established procedures for structurally similar compounds. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve optimal results for the specific functionalization of this compound. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Solid-Phase Synthesis Utilizing 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a versatile building block in solid-phase synthesis (SPS). This compound serves as a valuable scaffold for the creation of diverse molecular libraries, particularly for screening in drug discovery programs. Its unique substitution pattern offers multiple reactive handles for immobilization on a solid support and subsequent diversification, making it an ideal starting point for combinatorial chemistry and the generation of novel heterocyclic compounds.
Introduction to this compound in Solid-Phase Synthesis
This compound is a functionalized pyridine derivative with several reactive sites amenable to solid-phase synthesis strategies. The key advantages of using this building block in SPS include:
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Versatile Anchor Points: The molecule can be functionalized to introduce a handle for attachment to various solid supports. For instance, oxidation of the 4-methyl group to a carboxylic acid allows for linkage to common resins like Wang or Rink Amide resin.
-
Multiple Sites for Diversification: The bromine atom at the 5-position is ideal for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The nitro group at the 3-position can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or other amine-based chemistries.
-
Scaffold for Bioactive Molecules: The substituted pyridine core is a common motif in many biologically active compounds, making this building block a relevant starting point for the synthesis of potential therapeutic agents.
This document outlines two primary strategies for the use of this compound in solid-phase synthesis:
-
Strategy A: Pre-functionalization, Immobilization, and On-Resin Diversification. This approach involves a solution-phase modification of the starting material to introduce a linking functionality, followed by attachment to a solid support and subsequent on-resin chemical transformations.
-
Strategy B: On-Resin Diversification via Palladium-Catalyzed Cross-Coupling. This strategy focuses on the direct use of the bromine atom for on-resin modifications.
-
Strategy C: On-Resin Diversification via Nitro Group Reduction and Functionalization. This strategy highlights the transformation of the nitro group into a versatile amino functionality for further derivatization on the solid support.
Strategy A: Pre-functionalization, Immobilization, and On-Resin Diversification
This strategy involves the initial oxidation of the 4-methyl group of this compound to a carboxylic acid. This derivative, 5-bromo-2-methoxy-3-nitroisonicotinic acid, can then be readily attached to an appropriate solid support, such as Wang resin, setting the stage for subsequent on-resin modifications.
Caption: Workflow for pre-functionalization and on-resin diversification.
Experimental Protocols
1. Oxidation of this compound
-
Materials: this compound, Potassium permanganate (KMnO₄), Water, Sulfuric acid (H₂SO₄), Sodium bisulfite (NaHSO₃).
-
Protocol:
-
Suspend this compound (1.0 eq) in water.
-
Heat the suspension to 70-80 °C with vigorous stirring.
-
Slowly add a solution of KMnO₄ (3.0 eq) in water, maintaining the temperature.
-
After the addition is complete, continue stirring at 80 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated H₂SO₄ to pH 2-3.
-
Add NaHSO₃ to quench any excess KMnO₄.
-
The precipitated product, 5-bromo-2-methoxy-3-nitroisonicotinic acid, is collected by filtration, washed with cold water, and dried.
-
2. Immobilization on Wang Resin
-
Materials: 5-Bromo-2-methoxy-3-nitroisonicotinic acid, Wang resin, N,N'-Diisopropylcarbodiimide (DIC), 4-(Dimethylamino)pyridine (DMAP), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Protocol:
-
Swell the Wang resin (1.0 eq) in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin three times with DCM.
-
In a separate flask, dissolve 5-bromo-2-methoxy-3-nitroisonicotinic acid (3.0 eq) in a minimal amount of DMF.
-
Add DIC (3.0 eq) and DMAP (0.1 eq) to the solution of the carboxylic acid.
-
Add the activated carboxylic acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
3. Cleavage from Wang Resin
-
Materials: Resin-bound product, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Protocol:
-
Treat the resin with a cleavage cocktail of 95% TFA in DCM for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM.
-
Concentrate the combined filtrates under reduced pressure to yield the crude product.
-
Data Presentation
| Reaction Step | Reactants | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
| Oxidation | This compound | KMnO₄, H₂SO₄ | Water | 4 | 75 | >95 |
| Immobilization | 5-Bromo-2-methoxy-3-nitroisonicotinic acid, Wang Resin | DIC, DMAP | DMF | 8 | Loading: 0.5-0.8 mmol/g | N/A |
| Cleavage | Resin-bound product | 95% TFA | DCM | 2 | >90 | >90 |
Note: Yields and purity are representative and may vary depending on the specific substrates and reaction conditions.
Strategy B: On-Resin Diversification via Palladium-Catalyzed Cross-Coupling
The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Caption: On-resin diversification via cross-coupling reactions.
Experimental Protocols
1. On-Resin Suzuki-Miyaura Coupling
-
Materials: Resin-bound this compound, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/Water.
-
Protocol:
-
Swell the resin in 1,4-dioxane.
-
In a reaction vessel, add the resin, arylboronic acid (5.0 eq), Pd(PPh₃)₄ (0.1 eq), and K₂CO₃ (5.0 eq).
-
Add a degassed mixture of 1,4-dioxane/water (4:1).
-
Heat the mixture at 80-100 °C for 12-24 hours under an inert atmosphere.
-
Cool the reaction, drain the solvent, and wash the resin with DMF, water, methanol, and DCM.
-
Dry the resin under vacuum.
-
2. On-Resin Buchwald-Hartwig Amination
-
Materials: Resin-bound this compound, Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene.
-
Protocol:
-
Swell the resin in anhydrous toluene.
-
In a glovebox, add the resin, amine (5.0 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and NaOtBu (5.0 eq) to a reaction vessel.
-
Add anhydrous toluene.
-
Heat the mixture at 80-110 °C for 12-24 hours under an inert atmosphere.
-
Cool the reaction, drain the solvent, and wash the resin with DMF, methanol, and DCM.
-
Dry the resin under vacuum.
-
Data Presentation
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 78 |
Note: Yields are based on cleavage from the resin and are representative.
Strategy C: On-Resin Diversification via Nitro Group Reduction and Functionalization
The nitro group at the 3-position can be selectively reduced to an amine on the solid support. This newly formed amino group can then be used as a handle for a variety of subsequent functionalization reactions, such as acylation.
Caption: On-resin nitro group reduction and subsequent acylation.
Experimental Protocols
1. On-Resin Nitro Group Reduction
-
Materials: Resin-bound nitropyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), N,N-Dimethylformamide (DMF).
-
Protocol:
-
Swell the resin in DMF.
-
Prepare a solution of SnCl₂·2H₂O (10.0 eq) in DMF.
-
Add the solution to the resin and agitate at room temperature for 12-24 hours.
-
Drain the solution and wash the resin thoroughly with DMF, a solution of 5% diisopropylethylamine in DMF, DMF, and DCM.
-
Dry the resin under vacuum.
-
2. On-Resin Acylation of the Amino Group
-
Materials: Resin-bound aminopyridine, Carboxylic acid, HBTU, Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).
-
Protocol:
-
Swell the resin in DMF.
-
In a separate flask, dissolve the carboxylic acid (5.0 eq) and HBTU (4.9 eq) in DMF.
-
Add DIPEA (10.0 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Drain the solution and wash the resin with DMF, methanol, and DCM.
-
Dry the resin under vacuum.
-
Data Presentation
| Reaction | Reagents | Solvent | Time (h) | Yield (%) |
| Nitro Reduction | SnCl₂·2H₂O | DMF | 16 | >90 |
| Acylation | Acetic Acid, HBTU, DIPEA | DMF | 6 | >95 |
Note: Yields are based on qualitative tests (e.g., Kaiser test for free amines) and representative cleavage yields.
Conclusion
This compound is a highly versatile building block for solid-phase synthesis. The strategies and protocols outlined in these application notes demonstrate its potential for the efficient construction of diverse libraries of substituted pyridine derivatives. The multiple reactive sites allow for a variety of attachment and diversification strategies, making it a valuable tool for medicinal chemists and drug discovery professionals. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely cited and direct method is the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.[1] This procedure typically involves dissolving the starting material in acetic acid, adding sodium acetate, and then introducing bromine.[1][2] The reaction may require heating to ensure it proceeds to completion.[1]
Q2: What is a typical yield for the synthesis of this compound?
A2: A reported yield for the synthesis via bromination of 2-methoxy-4-methyl-3-nitropyridine is approximately 82.2%.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[2] This will allow you to track the consumption of the starting material and the formation of the product.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, an alternative pathway involves the diazotization of an aminopyridine precursor, such as 2-amino-5-bromo-4-methyl-3-nitropyridine.[1] This route involves converting the amino group into a diazonium salt, which is then substituted by a methoxy group.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient quenching or workup. - Impure starting materials. | - Monitor the reaction by TLC to ensure completion.[2] - The reaction mixture can be heated to 80°C for 12 hours to drive it to completion.[2] - Ensure the reaction is properly quenched with a 10% aqueous sodium sulfite solution and a saturated aqueous sodium sulfate solution after cooling to 0°C.[2] - Verify the purity of 2-methoxy-4-methyl-3-nitropyridine before starting the reaction. |
| Reaction Not Going to Completion | - Insufficient reaction time or temperature. - Inadequate mixing. - Deactivation of the pyridine ring. | - Increase the reaction time and/or temperature. A common condition is heating at 80°C for 12 hours.[2] - Ensure vigorous stirring throughout the reaction. - Pyridine rings are electron-deficient and can be difficult to nitrate and halogenate.[3][4] Ensure the reaction conditions are sufficiently forcing. |
| Formation of Impurities | - Over-bromination or side reactions. - Decomposition of starting material or product. | - Control the addition rate of bromine, adding it dropwise over a controlled period (e.g., 30 minutes).[2] - Maintain the recommended reaction temperature and avoid excessive heating. - The final product can be purified by washing the filtered solid with water.[2] |
| Difficulty in Isolating the Product | - Incomplete precipitation of the product. - Product loss during washing. | - After quenching, ensure the mixture is cooled to 0°C to maximize precipitation of the solid product.[2] - Use cold water for washing the filtered product to minimize solubility losses. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a common procedure for the bromination of 2-methoxy-4-methyl-3-nitropyridine.[1][2]
Materials:
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2-methoxy-4-methyl-3-nitropyridine
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Acetic acid
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Sodium acetate
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Bromine (Br₂)
-
10% aqueous sodium sulfite solution
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Saturated aqueous sodium sulfate solution
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Water
Procedure:
-
In a suitable reaction vessel, dissolve 2-methoxy-4-methyl-3-nitropyridine (1.0 equivalent) in acetic acid at room temperature with stirring.
-
Slowly add sodium acetate to the solution.
-
Add bromine dropwise to the stirring solution over a period of approximately 30 minutes.
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After the addition is complete, heat the reaction mixture to 80°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Quench the reaction by the sequential addition of a 10% aqueous sodium sulfite solution and a saturated aqueous sodium sulfate solution.
-
Collect the resulting solid product by filtration.
-
Wash the solid with water.
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Dry the product under reduced pressure to obtain this compound as a light yellow solid.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
References
Technical Support Center: Purification of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
Troubleshooting Guides
Recrystallization
Recrystallization is a primary method for purifying crude this compound. The following guide addresses common challenges.
| Problem | Potential Cause | Solution |
| Compound does not dissolve, even with heating. | The selected solvent is not polar enough. | Choose a more polar solvent or a solvent mixture. Given the compound's solubility in Chloroform, Dichloromethane, and Ethyl Acetate, consider these or mixtures with less polar solvents like hexanes.[1][2] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point. | Add a small amount of the "good" solvent to reduce saturation.[3] Ensure a slower cooling rate to promote crystal formation over oiling.[3] |
| No crystals form upon cooling. | The solution is too dilute, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent and allow it to cool slowly again.[4] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4] |
| Low recovery of the purified product. | The chosen solvent is too effective at dissolving the product, even at low temperatures. The product is being lost during transfers. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3] Use a minimal amount of cold solvent to wash the crystals during filtration.[3] |
| Final crystals are colored. | Colored impurities are co-crystallizing with the product. | Treat the hot solution with a small amount of activated carbon to adsorb the colored impurities before the hot filtration step.[3][4] |
Column Chromatography
Column chromatography is a versatile technique for separating this compound from closely related impurities.
| Problem | Potential Cause | Solution |
| Poor separation of the desired compound from impurities. | The mobile phase polarity is either too high or too low. The column was not packed properly. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A common system for similar compounds is a mixture of hexane and ethyl acetate.[5] Ensure the silica gel is packed uniformly to avoid channeling. |
| Streaking or tailing of the compound spot on the TLC plate. | The compound is interacting too strongly with the acidic silica gel. The sample is overloaded. | Add a small amount of a modifier like triethylamine (e.g., 1%) to the mobile phase to neutralize acidic sites on the silica gel.[3][5] Ensure the sample is not too concentrated when loaded onto the column.[3] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if you start with a 9:1 hexane:ethyl acetate mixture, you can switch to a 7:3 or even a 1:1 mixture.[3] |
| The column is running too slowly. | The silica gel is too fine, or the column is clogged with particulates from the crude sample. | Apply gentle air pressure to the top of the column. Ensure your crude sample is filtered through a small plug of silica or celite before loading if it contains solid impurities. |
| Cracking of the silica gel bed. | The column has run dry. | Never let the solvent level drop below the top of the stationary phase.[6] Keep the column wet by adding more eluent as needed.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-methoxy-4-methyl-3-nitropyridine, and potential side-products from the bromination reaction.[7][8] Positional isomers, though less common in this specific synthesis, can also be present.
Q2: What is the solubility profile of this compound?
A2: The compound is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[1][2] This solubility is a key factor when choosing a solvent system for recrystallization or column chromatography.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry, and well-ventilated area. For long-term stability, storage in a dark place under an inert atmosphere at room temperature is advisable.[2]
Q4: My crude product appears as a brown solid. How can I decolorize it?
A4: The crude product can appear as a brown or light yellow solid.[1][7] During recrystallization, after dissolving the crude solid in a hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration through a fluted filter paper or a celite pad.
Q5: What should I do if my crude product is an oil instead of a solid?
A5: If the crude product is an oil, recrystallization is not a suitable purification method. In this scenario, column chromatography is the recommended purification technique.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify the crude solid by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used, perform a hot filtration to remove it.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.[3]
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify the crude product using silica gel column chromatography.
-
TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate mobile phase (eluent). A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column.[6] Allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, maintaining a constant flow.[3]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for purification by column chromatography.
References
- 1. chembk.com [chembk.com]
- 2. This compound manufacturers and suppliers in india [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. This compound | 884495-14-1 [chemicalbook.com]
- 8. This compound | 884495-14-1 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This technical support guide provides troubleshooting for common issues encountered during the synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine via the bromination of 2-methoxy-4-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and commonly cited method is the electrophilic bromination of the precursor, 2-methoxy-4-methyl-3-nitropyridine, using bromine in acetic acid.[1]
Q2: What are the critical parameters to control during the reaction?
A2: Temperature control, the rate of bromine addition, and the stoichiometry of the reactants are all critical for maximizing the yield and purity of the final product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By comparing the spots of the starting material and the product, you can determine when the starting material has been completely consumed.
Q4: What is the expected yield for this synthesis?
A4: With proper control of reaction conditions, a yield of approximately 82.2% can be expected.[2]
Q5: What are the recommended work-up and purification procedures?
A5: A typical work-up involves quenching the reaction mixture, followed by filtration to collect the crude product. The solid can then be washed with water and dried. For higher purity, column chromatography or recrystallization can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and purification. | - Monitor the reaction closely using TLC to ensure the complete consumption of the starting material. - Maintain the recommended reaction temperature to minimize side reactions. - Optimize the precipitation and washing steps to minimize product loss. |
| Low Purity (Presence of By-products) | - Over-bromination leading to di-brominated species. - Oxidation of the C-4 methyl group. - Incorrect stoichiometry of reagents. | - Strictly control the temperature during the addition of bromine and throughout the reaction. - Ensure accurate measurement of all reactants. - Purify the crude product using column chromatography or recrystallization. |
| Formation of Multiple Products (Complex Mixture) | - Over-bromination at multiple sites. - Competing oxidation of the methyl group. - Cleavage of the methoxy group under harsh conditions. | - Use a controlled stoichiometry of bromine (1.0-1.1 equivalents). - Monitor the reaction closely by TLC and stop when the starting material is consumed. - Maintain anhydrous conditions and control the reaction temperature. |
| Significant Amount of Di-bromo Side Product | - Over-reaction due to excess bromine or prolonged reaction time. | - Use no more than 1.1 equivalents of bromine. - Monitor the reaction progress frequently and quench the reaction as soon as the starting material is consumed. |
| Presence of Carboxylic Acid Impurity | - Oxidation of the C-4 methyl group by bromine. | - Maintain a controlled temperature during the reaction. - Use the minimum necessary amount of bromine. - The resulting carboxylic acid, 5-bromo-2-methoxy-3-nitroisonicotinic acid, can be separated by column chromatography.[1] |
Experimental Protocol: Bromination of 2-methoxy-4-methyl-3-nitropyridine
This protocol is based on a reported synthesis of this compound.[2]
Materials:
-
2-methoxy-4-methyl-3-nitropyridine
-
Sodium acetate
-
Acetic acid
-
Bromine (Br₂)
-
10% aqueous sodium bisulfite solution
-
Saturated aqueous sodium sulfate solution
-
Deionized water
Equipment:
-
Reaction flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, dissolve 2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in acetic acid at room temperature with stirring.
-
Slowly add sodium acetate (3.6 eq) to the solution.
-
Add bromine (2.7 eq) dropwise to the stirring solution. Control the rate of addition to maintain the reaction temperature.
-
After the addition is complete, the reaction mixture may be gently heated to ensure completion. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 0°C in an ice bath.
-
Quench the reaction by sequentially adding a 10% aqueous sodium bisulfite solution and a saturated aqueous sodium sulfate solution.
-
Collect the resulting solid product by filtration.
-
Wash the solid with water.
-
Dry the product under reduced pressure to obtain this compound as a light yellow solid.
Visualizing Reaction and Troubleshooting Pathways
Caption: Main reaction pathway and potential side reactions.
References
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. The advice and protocols are based on established principles for Suzuki-Miyaura cross-coupling reactions of challenging heteroaryl halides.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no yield in the Suzuki coupling of this compound?
A1: Low or no yield with this substrate can be attributed to several factors related to its specific chemical structure. The pyridine nitrogen can coordinate with and inhibit the palladium catalyst.[1][2] The electron-withdrawing nature of the nitro group and the pyridine ring itself can affect the oxidative addition step, a crucial part of the catalytic cycle.[1][3]
Potential causes include:
-
Catalyst Inactivity or Deactivation: The active Pd(0) species may not be forming efficiently or is being deactivated. The pyridine nitrogen is a known inhibitor of palladium catalysts.[1][2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature may not be suitable for this specific substrate.
-
Poor Quality of Reagents: Impurities in the starting material, boronic acid/ester, or solvents can negatively impact the reaction.
-
Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation and promote side reactions.[1][2]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is often promoted by the presence of water, high temperatures, or an unsuitable base.[1][4] To minimize this, consider using milder bases like KF or K₂CO₃, minimizing reaction time and temperature, and using boronic esters (e.g., pinacol esters) which are more stable.[1][4]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often caused by the presence of oxygen in the reaction mixture.[1] Thoroughly degassing all solvents and the reaction mixture is critical to prevent this.[1][2]
Q3: Can I perform this Suzuki coupling reaction open to the air?
A3: It is strongly advised to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[1][2] Exposure to air can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity.[1][2] Consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can shield the palladium center.[5][6] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ may also be beneficial.[2][5] |
| Inefficient Oxidative Addition | The C-Br bond on the electron-deficient nitropyridine ring should be relatively reactive. However, steric hindrance from the adjacent methyl and methoxy groups could play a role. Ensure your catalyst system is active enough. For less reactive aryl chlorides, more active catalyst systems are often necessary, a principle that can apply to sterically hindered bromides as well.[7] |
| Suboptimal Base | The base is crucial for activating the boronic acid.[4] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1][5] However, a base that is too strong can cause degradation of starting materials or products.[4] A screen of different bases is recommended. |
| Poor Solubility | The starting materials may not be sufficiently soluble in the chosen solvent. Consider solvent systems like 1,4-dioxane/water, toluene/water, or DMF to improve solubility.[1][5][8] |
| Low Reaction Temperature | Suzuki couplings often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[1][5] If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions.[5] |
Issue 2: Significant Byproduct Formation
| Side Product | Potential Cause | Mitigation Strategies |
| Protodeboronation | Excess water, high temperatures, or a non-optimal base can lead to the boronic acid being replaced by a hydrogen atom.[1][4] | Use a milder base such as KF or K₂CO₃.[4] Minimize reaction time and temperature. Use boronic esters (e.g., pinacol esters) as they are generally more stable and less prone to protodeboronation.[1][4] |
| Homocoupling of Boronic Acid | The presence of oxygen in the reaction mixture often promotes the self-coupling of the boronic acid.[1] | Ensure rigorous degassing of all solvents and the reaction setup. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][2] Maintain a positive pressure of an inert gas throughout the reaction. |
| Debromination of Starting Material | This side reaction can sometimes be observed, particularly at higher temperatures. | Try lowering the reaction temperature. |
Data Presentation: Recommended Starting Conditions
The following tables provide a summary of typical starting conditions for Suzuki couplings of challenging bromopyridine derivatives. Optimization will be necessary for this compound.
Table 1: Catalyst and Ligand Selection
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2-5 | A standard Pd(0) catalyst, but can be sensitive to air.[5] |
| Pd(OAc)₂ | PPh₃ | 2-5 (Pd), 4-10 (Ligand) | Prone to deactivation with pyridine substrates.[1] |
| Pd₂(dba)₃ | SPhos | 1-3 (Pd), 2-6 (Ligand) | A bulky, electron-rich ligand that is often effective for stabilizing the catalyst and promoting reductive elimination with challenging substrates.[1][5] |
| PdCl₂(dppf) | None | 3-5 | A reliable catalyst for a range of Suzuki couplings.[5] |
Table 2: Base and Solvent Systems
| Base | Equivalents | Solvent System | Notes |
| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | A common and cost-effective choice.[1] |
| K₃PO₄ | 2-3 | Dioxane, Toluene | A strong base that is often very effective for less reactive substrates.[5][8] |
| Cs₂CO₃ | 2-3 | Dioxane, Toluene | Often provides higher yields but is more expensive.[1] |
| Na₂CO₃ | 2-3 | DMF, Acetonitrile/H₂O | DMF can aid in the solubility of starting materials.[1][2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Note: This is a generalized procedure and requires optimization for this compound and the specific boronic acid or ester being used.
Reaction Setup:
-
In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Add the palladium catalyst and, if separate, the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for 3-5 cycles.[2][9]
Solvent Addition and Reaction:
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][10]
-
Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: A decision-making diagram for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and use of this compound in a question-and-answer format.
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction results or low yield. | Degradation of the starting material due to improper storage or handling. | Verify the purity of the compound using the analytical methods outlined in the Experimental Protocols section. Ensure the compound has been stored at the recommended temperature and protected from light and moisture. |
| The compound appears discolored (e.g., darker yellow or brown instead of off-white to yellow). | This may indicate decomposition. The nitro group and the pyridine ring system can be susceptible to degradation, especially in the presence of light, strong acids or bases, or oxidizing agents. | It is recommended to re-analyze the purity of the material before use. If significant degradation is detected, a fresh batch of the compound should be used. |
| Inconsistent results in nucleophilic substitution reactions. | The reactivity of this compound is highly dependent on the reaction conditions. The presence of moisture can affect the efficiency of the nucleophilic attack. | Ensure all reagents and solvents are anhydrous. The use of a dry, inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Difficulty in achieving complete reduction of the nitro group. | The choice of reducing agent and reaction conditions are critical for the successful reduction of the nitro group to an amine. | A variety of reducing agents can be employed (e.g., Fe/HCl, SnCl2, H2/Pd-C). The optimal conditions will depend on the specific substrate and desired outcome. Careful monitoring of the reaction progress by TLC or HPLC is advised. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, the compound should be stored in a tightly sealed container in a refrigerator at 0-8 °C.[1] It should be protected from light and moisture.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances can lead to decomposition.
Q3: What are the primary reactive sites on the molecule?
A3: The molecule has several reactive sites. The electron-deficient pyridine ring, activated by the nitro group, makes the carbon atoms bearing the bromine and methoxy groups susceptible to nucleophilic attack.[3] The nitro group can be reduced to an amine, and the methyl group can be oxidized to a carboxylic acid.[3]
Q4: What are the visual signs of potential degradation?
A4: A noticeable change in color from its typical off-white to yellow appearance to a darker yellow or brown powder may indicate degradation.[1] If discoloration is observed, it is crucial to verify the purity of the compound before use.
Q5: Is this compound sensitive to light?
A5: While specific photostability data is not extensively available, compounds with nitro-aromatic systems can be light-sensitive. Therefore, it is recommended to store the compound in a light-protected container (e.g., an amber vial).
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol [1] |
| Appearance | Off-white to yellow powder[1] |
| Melting Point | 72-78 °C[1] |
| Purity | ≥ 99% (HPLC)[1] |
| Storage Temperature | 0-8 °C[1] |
Experimental Protocols
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Expected Results: A major peak corresponding to this compound should be observed. The purity can be calculated based on the area percentage of this peak relative to the total peak area.
Reaction Monitoring via Thin-Layer Chromatography (TLC)
-
Objective: To monitor the progress of reactions involving this compound.
-
Materials:
-
TLC plates (silica gel 60 F254).
-
Developing chamber.
-
UV lamp (254 nm).
-
-
Method:
-
Eluent: A mixture of ethyl acetate and hexane is a common choice. The ratio can be adjusted to achieve optimal separation (e.g., 1:3 or 1:1 v/v).
-
Procedure:
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto the TLC plate alongside a spot of the starting material for reference.
-
Develop the plate in the chamber with the chosen eluent.
-
After the solvent front has reached a sufficient height, remove the plate, allow it to dry, and visualize the spots under a UV lamp.
-
-
-
Interpretation: The disappearance of the starting material spot and the appearance of a new spot(s) corresponding to the product(s) indicate the progress of the reaction.
Signaling Pathways and Logical Relationships
Below are diagrams illustrating key concepts related to the reactivity of this compound.
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Overcoming low reactivity of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
Welcome to the technical support center for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the reactivity of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is not working or giving very low yields. What are the common causes?
A1: Low reactivity in cross-coupling reactions with this substrate can often be attributed to a combination of electronic and steric factors. The pyridine ring is electron-deficient due to the nitro group and the ring nitrogen, which activates it for nucleophilic attack but can complicate palladium-catalyzed cycles.[1] Key troubleshooting steps include:
-
Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount. For sterically hindered and electron-deficient substrates, standard ligands like PPh₃ may be insufficient. Consider using more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the challenging oxidative addition step.[2][3][4]
-
Base Selection: The base plays a critical role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[5][6] Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. For Buchwald-Hartwig aminations, a strong base like NaOtBu is typically required.[2][7]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use. Incomplete deoxygenation can lead to catalyst decomposition and low yields.[2]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. A systematic optimization of the temperature is recommended, typically in the range of 80-110 °C.[8]
Q2: I am observing significant amounts of debromination or other side products. How can I improve the selectivity of my reaction?
A2: The formation of hydrodehalogenated (debrominated) products is a common side reaction, often resulting from a competing reaction pathway. To minimize this:
-
Optimize Catalyst/Ligand: A well-chosen ligand can stabilize the palladium complex and favor the desired reductive elimination over side reactions.[9]
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can often suppress competing decomposition or side pathways.
-
Use a Milder Base: In some cases, a very strong base can promote undesired reactions. If using a strong base like an alkoxide, consider switching to a carbonate or phosphate base.[2]
-
Monitor Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed. Prolonged heating can lead to product degradation or the formation of byproducts.
Q3: How do the substituents on the pyridine ring affect the reactivity of the C-Br bond?
A3: The substituents create a complex electronic environment that influences reactivity:
-
Nitro Group (C3): This is a strong electron-withdrawing group, which generally makes the pyridine ring more electron-deficient and activates the C-Br bond towards oxidative addition in palladium catalysis.[1] It also activates the ring for nucleophilic aromatic substitution (SNAr).[1][10]
-
Methoxy Group (C2): This is an electron-donating group. Its effect can somewhat counteract the electron-withdrawing nitro group, modulating the overall reactivity.[1] It can also influence the regioselectivity of reactions.[11]
-
Methyl Group (C4): This group provides some steric hindrance around the C3 and C5 positions, which can make it more challenging for bulky catalyst complexes or nucleophiles to approach.
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for common cross-coupling reactions. These are general guidelines and will likely require optimization for your specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Recommendation | Rationale & Notes |
|---|---|---|
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common Pd(II) and Pd(0) sources that form the active catalyst in situ. |
| Ligand | SPhos, XPhos, P(tBu)₃ | Bulky, electron-rich phosphine ligands are often required for challenging substrates.[3][4] Start with a Pd:Ligand ratio of 1:2. |
| Catalyst Loading | 1-5 mol% | Start with a higher loading (e.g., 5 mol%) and reduce upon successful coupling.[2] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv.) | Robust, effective bases for Suzuki couplings of heteroaryl halides.[2][8] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O | A protic co-solvent is often necessary to dissolve the inorganic base.[8] Ensure solvents are degassed. |
| Temperature | 85-110 °C | Optimization may be required. |
Table 2: Buchwald-Hartwig Amination Conditions
| Component | Recommendation | Rationale & Notes |
|---|---|---|
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Standard precursors for Buchwald-Hartwig amination.[5] |
| Ligand | XPhos, RuPhos, BrettPhos | Generations of Buchwald ligands have been developed to couple a wide range of amines.[7] |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive amines. |
| Base | NaOtBu, LHMDS (1.5-2 equiv.) | A strong, non-nucleophilic base is essential for deprotonating the amine.[5][7] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic, and degassed solvents are critical for success. |
| Temperature | 90-110 °C | Reaction temperature is highly dependent on the specific amine and ligand used. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 v/v ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 95 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Under a positive flow of argon, add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed toluene.
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography.
Mandatory Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting guide for low-yield cross-coupling reactions.
References
- 1. This compound | 884495-14-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can originate from unreacted starting materials, byproducts of the bromination reaction, or subsequent degradation. The primary impurities to consider are:
-
Unreacted Starting Material: 2-methoxy-4-methyl-3-nitropyridine.
-
Over-brominated Byproducts: Dibrominated pyridine derivatives.
-
Positional Isomers: Isomers with bromine at a different position on the pyridine ring, although the directing effects of the substituents make this less common.
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong base, high heat) for extended periods.
Q2: My purified this compound is a yellow to brown solid. Is this normal?
A2: Yes, this compound is typically described as a light gold, off-white to yellow, or brown crystalline powder.[1][2] The color can be indicative of the purity, with purer samples tending to be lighter in color. If the color is excessively dark, it may suggest the presence of impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from its impurities. The spots can be visualized under UV light.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere. For long-term storage, refrigeration at 0-8°C is recommended.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Filtration and Washing
Q: After synthesis and initial work-up (filtration and washing), the purity of my this compound is below the desired level. What should I do?
A: If simple washing is insufficient, further purification is necessary. The two most common methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Issue 2: Challenges with Recrystallization
Q: I am having trouble with the recrystallization of this compound.
A: Refer to the following table for troubleshooting common recrystallization problems.
| Problem | Potential Cause | Solution |
| Compound does not dissolve | The solvent is not polar enough. | Try a more polar solvent or a mixture of solvents. Ethanol, ethyl acetate, or mixtures with hexane are good starting points for pyridine derivatives. |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent.- Use a larger volume of solvent. |
| Colored impurities in crystals | The impurity co-crystallizes with the product. | - Add activated charcoal to the hot solution before filtration (use with caution as it may adsorb the product).- Perform a second recrystallization. |
Issue 3: Difficulties with Column Chromatography
Q: I am struggling to separate my compound from impurities using column chromatography.
A: The following table provides solutions to common column chromatography issues.
| Problem | Potential Cause | Solution |
| Compound streaks on the TLC plate and column | The compound is basic and interacts strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. |
| Poor separation of spots | The eluent system is not optimal. | - Adjust the polarity of the eluent. For closely eluting spots, a less polar solvent system with a shallow gradient may improve separation.- Try a different solvent system (e.g., dichloromethane/methanol). |
| Compound does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Co-elution of impurities | Impurities have similar polarity to the product. | - Use a longer column for better resolution.- Optimize the eluent system through systematic TLC trials. |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean flask to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
Objective: To purify crude this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., hexane/ethyl acetate with 0.1% triethylamine)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. The ideal system should give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol |
| Appearance | Off-white to yellow powder[2] |
| Melting Point | 72-78 °C[2] |
| Purity (typical) | ≥99% (HPLC)[2] |
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine and Other Bromopyridines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, substituted pyridines are indispensable building blocks. Among these, brominated pyridines serve as versatile precursors for a myriad of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine against other classes of bromopyridines, focusing on their reactivity profiles and synthetic utility. Due to a lack of direct comparative studies in the available scientific literature, this analysis is based on established principles of chemical reactivity, supported by experimental data for structurally related compounds.
Introduction to this compound
This compound is a highly functionalized pyridine derivative with the chemical formula C₇H₇BrN₂O₃.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position. This unique arrangement of substituents imparts a specific reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.[2] It is particularly noted for its application as a key intermediate in the development of novel pharmaceutical agents and agrochemicals.[3][4][5]
Theoretical Reactivity Profile
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is fundamentally influenced by the electronic properties of the pyridine ring and the steric environment of the carbon-bromine bond. The position of the bromine atom and the nature of other substituents on the ring dictate the ease of the oxidative addition step, which is often rate-determining in the catalytic cycle.
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) at the 3-position of this compound is a potent electron-withdrawing group. EWGs decrease the electron density of the pyridine ring, which can make the carbon-bromine bond more susceptible to nucleophilic attack but can also deactivate the ring towards certain electrophilic reagents.[6][7][8] In the context of palladium-catalyzed cross-coupling, the reduced electron density at the carbon bearing the bromine can influence the rate of oxidative addition.
-
Electron-Donating Groups (EDGs): The methoxy (OCH₃) group at the 2-position and the methyl (CH₃) group at the 4-position are electron-donating groups. EDGs increase the electron density of the pyridine ring, which can enhance the rate of oxidative addition in some cross-coupling reactions.[8][9]
The interplay of these opposing electronic effects in this compound results in a nuanced reactivity that can be exploited for selective chemical transformations.
Steric Effects:
The methyl group at the 4-position, adjacent to the bromine at the 5-position, can introduce steric hindrance. This may impact the approach of bulky reagents or the palladium catalyst, potentially leading to lower reaction yields or requiring more forcing reaction conditions in certain transformations, such as the Buchwald-Hartwig amination.
Comparison with Other Bromopyridines
| Bromopyridine Class | General Reactivity in Cross-Coupling | Key Features |
| This compound | Moderate to Good | Highly functionalized with both electron-donating and electron-withdrawing groups, allowing for a tuned reactivity. The nitro group can serve as a handle for further transformations. Steric hindrance from the 4-methyl group may be a factor. |
| Simple Bromopyridines (e.g., 2-, 3-, 4-Bromopyridine) | Reactivity order: 4- > 2- > 3- | Reactivity is primarily dictated by the position of the bromine relative to the ring nitrogen. They serve as fundamental building blocks for introducing a pyridyl moiety. |
| Bromopyridines with Electron-Donating Groups (e.g., 5-Bromo-2-methoxypyridine) | Generally high | The presence of EDGs increases the electron density of the ring, often facilitating the oxidative addition step and leading to higher yields under milder conditions. |
| Bromopyridines with Electron-Withdrawing Groups (e.g., 5-Bromo-3-nitropyridine) | Generally lower | The presence of strong EWGs deactivates the ring, often requiring more forcing conditions (higher temperatures, stronger bases, more active catalysts) to achieve good yields. |
Experimental Protocols: A Representative Example
Given the absence of specific published experimental data for the cross-coupling of this compound, a detailed protocol for the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine , is provided below as a representative example. This protocol can serve as a starting point for the development of reaction conditions for the title compound.[10]
Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine
Materials:
-
5-bromo-2-methylpyridin-3-amine
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1 equivalent), the arylboronic acid (1.1 equivalents), and potassium phosphate (2.3 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Expected Outcome:
This procedure typically affords the corresponding 5-aryl-2-methylpyridin-3-amine in moderate to good yields.[10] The exact yield will depend on the specific arylboronic acid used.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and synthetically versatile building block. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, provides a nuanced reactivity profile that can be strategically employed in the synthesis of complex molecular targets. While direct quantitative comparisons with other bromopyridines are currently lacking in the scientific literature, an understanding of fundamental principles of chemical reactivity allows for informed predictions of its behavior in common synthetic transformations. The provided experimental protocol for a structurally related compound offers a practical starting point for researchers looking to utilize this and similar bromopyridines in their synthetic endeavors. Further research into the quantitative reactivity of this compound would be highly beneficial to the chemical research community.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Efficacy of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine Derivatives in Cancer Cells: A Comparative Guide
A comprehensive review of existing literature reveals a notable absence of direct studies on the anticancer efficacy of derivatives of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. While the parent compound is recognized as a valuable scaffold in medicinal chemistry for the synthesis of various heterocyclic compounds, specific data on the cytotoxic or antiproliferative activity of its direct derivatives against cancer cell lines are not publicly available. This guide, therefore, serves to highlight this research gap and provide a foundational understanding of the parent compound, which may inform future drug discovery efforts.
Introduction
This compound is a substituted pyridine molecule that possesses several chemical features amenable to the synthesis of diverse derivatives. The presence of a bromine atom allows for cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the methoxy group can potentially be substituted. These characteristics make it an attractive starting material for generating libraries of novel compounds for biological screening. However, despite its potential, the direct exploration of its derivatives as anticancer agents appears to be an untapped area of research.
This document outlines the current state of knowledge and provides a framework for the potential evaluation of future derivatives.
Data Presentation
Due to the lack of available experimental data on the anticancer efficacy of this compound derivatives, a comparative data table cannot be constructed at this time. Future research should aim to populate such a table with the following key parameters for any newly synthesized derivatives:
-
Compound ID: Unique identifier for each derivative.
-
Chemical Structure: 2D representation of the molecule.
-
Target Cancer Cell Line(s): Specific cancer cell lines tested (e.g., MCF-7, A549, HeLa).
-
IC50/GI50 (µM): The half-maximal inhibitory concentration or growth inhibition, a measure of the compound's potency.
-
Mechanism of Action (if known): The specific biological pathway or target through which the compound exerts its effect.
-
Reference: Citation of the study reporting the data.
Experimental Protocols
Should research in this area commence, the following are detailed methodologies for key experiments that would be crucial for evaluating the anticancer efficacy of any new derivatives.
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.
Mandatory Visualization
While no specific signaling pathways for these derivatives have been identified, the following diagrams represent a hypothetical experimental workflow and a potential signaling pathway that could be investigated.
A Comparative Analysis of Synthetic Routes to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The analysis focuses on reaction efficiency, procedural complexity, and overall yield, supported by detailed experimental protocols and quantitative data.
Executive Summary
Two distinct synthetic pathways for this compound are evaluated:
-
Route 1: Direct Bromination. A single-step synthesis involving the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.
-
Route 2: Multi-step Synthesis from a Pyridin-2-ol Precursor. A three-step pathway commencing with the bromination of 4-Methyl-5-nitropyridin-2-ol, followed by chlorination and subsequent methoxylation.
The direct bromination route offers a more streamlined approach with a high yield in a single step. The multi-step synthesis, while longer, provides an alternative pathway utilizing different starting materials.
Comparative Data
| Parameter | Route 1: Direct Bromination | Route 2: Multi-step Synthesis |
| Starting Material | 2-methoxy-4-methyl-3-nitropyridine | 4-Methyl-5-nitropyridin-2-ol |
| Number of Steps | 1 | 3 |
| Key Reagents | Bromine, Acetic Acid, Sodium Acetate | Bromine, POCl₃, Sodium Methoxide |
| Overall Yield | 82.2%[3] | ~72% (calculated) |
| Procedural Complexity | Low | High |
Synthesis Route Diagrams
Route 1: Direct Bromination
Caption: Direct Bromination of 2-methoxy-4-methyl-3-nitropyridine.
Route 2: Multi-step Synthesis
Caption: Multi-step Synthesis from 4-Methyl-5-nitropyridin-2-ol.
Experimental Protocols
Route 1: Direct Bromination of 2-methoxy-4-methyl-3-nitropyridine
This procedure details the direct synthesis of the target compound from 2-methoxy-4-methyl-3-nitropyridine.
Materials:
-
2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol)
-
Acetic acid (1.5 L)
-
Sodium acetate (365 g, 5.37 mol)
-
Bromine (639 g, 4.00 mol)
-
10% aqueous sodium sulfite solution
-
Saturated aqueous sodium sulfate solution
-
Water
Procedure:
-
To a stirred solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid at room temperature, slowly add sodium acetate.[3]
-
Add bromine dropwise over a period of less than 30 minutes.[3]
-
Heat the reaction mixture to 80°C for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
After completion, cool the mixture to 0°C.[3]
-
Quench the reaction by the sequential addition of 10% aqueous sodium sulfite solution and saturated aqueous sodium sulfate solution.[3]
-
Collect the resulting solid product by filtration, wash with water, and dry under reduced pressure.[3]
Results:
This method yields this compound as a light yellow solid (302 g, 82.2% yield).[3] The structure can be confirmed by ¹H NMR spectroscopy.[3]
Route 2: Multi-step Synthesis from 4-Methyl-5-nitropyridin-2-ol
This route involves a three-step synthesis starting from 4-Methyl-5-nitropyridin-2-ol.
Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol
Materials:
-
4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol)
-
Acetic acid (1000 mL)
-
Bromine (208 mL, 6 eq)
-
Ice-water
-
Toluene
-
Acetonitrile
Procedure:
-
Suspend 4-Methyl-5-nitropyridin-2-ol in acetic acid.
-
Add bromine dropwise over 1.5 hours.
-
Stir the mixture for 5 minutes and then pour it into ice-water and stir for 1 hour.
-
Filter the resulting suspension, wash the residue with water, and dry in vacuo.
-
Strip the residue with toluene and acetonitrile to afford the title compound as a yellow solid (143.8 g, 91% yield).
Step 2: Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine
Materials:
-
3-bromo-4-methyl-5-nitropyridin-2-ol (133.1 g, 0.57 mol)
-
Acetonitrile (800 mL)
-
POCl₃ (85.2 mL, 1.6 eq)
-
Ice-water
Procedure:
-
Suspend the compound from Step 1 in acetonitrile and add POCl₃ dropwise.
-
Heat the reaction mixture at 75°C for 19 hours.
-
Cool the mixture and pour it into ice-water.
-
Isolate the precipitate by filtration, wash with water, and dry in vacuo.
-
The resulting brown oil solidifies upon cooling to yield the title compound (126.6 g, 88% yield).
Step 3: Synthesis of this compound
Materials:
-
3-bromo-2-chloro-4-methyl-5-nitropyridine
-
Methanol
-
Sodium methoxide
Procedure:
While a specific experimental protocol for the methoxylation of 3-bromo-2-chloro-4-methyl-5-nitropyridine was not found, a reliable procedure for a structurally similar compound, 2-chloro-3-nitro-5-bromopyridine, can be adapted.
-
Prepare a solution of sodium methoxide in methanol by adding sodium metal to cooled methanol.
-
Suspend 3-bromo-2-chloro-4-methyl-5-nitropyridine in methanol and cool to 0°C.
-
Add the sodium methoxide solution to the suspension.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.[5]
-
Quench the reaction with deionized water.
-
Collect the precipitate by filtration, wash with deionized water, and dry to obtain the final product.
Expected Results:
Based on the high yield (98%) reported for the methoxylation of the similar 2-chloro-3-nitro-5-bromopyridine, a high yield is anticipated for this final step.[5]
Conclusion
Both synthetic routes presented are viable for the production of this compound. The choice of route will likely depend on the availability of starting materials, desired production scale, and the importance of procedural simplicity versus overall yield from a more readily available starting material. The direct bromination (Route 1) is superior in terms of efficiency and simplicity, making it the preferred method when the requisite starting material is accessible. The multi-step synthesis (Route 2) offers a practical alternative, though it involves more complex and lengthy procedures.
References
- 1. rsc.org [rsc.org]
- 2. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 3. This compound | 884495-14-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Validating the Structure of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine: A Comparative Guide to Spectroscopic Techniques
For Immediate Release
This guide provides a comprehensive comparison of spectroscopic methods for the structural validation of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and compares them with alternative analytical techniques, supported by experimental data and detailed protocols.
Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound (CAS No. 884495-14-1), both ¹H and ¹³C NMR are instrumental in confirming its substitution pattern.
¹H NMR Analysis
The ¹H NMR spectrum of this compound is characterized by three distinct singlets, confirming the absence of adjacent protons on the pyridine ring. The experimental data, acquired in DMSO-d6, shows a downfield singlet at approximately 8.25 ppm, which is characteristic of the lone aromatic proton at the C6 position.[1] The methoxy group protons appear as a singlet around 3.94 ppm, while the methyl group protons resonate as a singlet at about 2.29 ppm.[1]
¹³C NMR Analysis
While specific experimental ¹³C NMR data for this compound is not widely published, the chemical shifts can be reliably predicted based on the analysis of similarly substituted pyridine derivatives. The electron-withdrawing effects of the nitro and bromo groups, and the electron-donating effect of the methoxy group, significantly influence the chemical shifts of the pyridine ring carbons.
Comparative Analysis with Other Spectroscopic Methods
To provide a robust validation of the structure, NMR data should be considered alongside other analytical techniques. Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography offer complementary information.
| Analytical Technique | Experimental/Predicted Data for this compound | Alternative Techniques' Contribution |
| ¹H NMR | δ 8.25 (s, 1H, H-6), 3.94 (s, 3H, -OCH₃), 2.29 (s, 3H, -CH₃) in DMSO-d6.[1] | Provides proton count and connectivity. |
| ¹³C NMR (Predicted) | C2: ~160 ppm, C3: ~130 ppm, C4: ~145 ppm, C5: ~115 ppm, C6: ~150 ppm, -OCH₃: ~55 ppm, -CH₃: ~18 ppm. | Determines the carbon framework and identifies functional groups. |
| Mass Spectrometry (EI) | Predicted [M]⁺ at m/z 246/248 (due to Br isotopes). Key fragments from loss of NO₂, OCH₃, and Br. | Confirms molecular weight and elemental composition. |
| IR Spectroscopy | Predicted peaks: ~3100-3000 cm⁻¹ (Ar C-H), ~2950-2850 cm⁻¹ (C-H stretch), ~1600-1400 cm⁻¹ (C=C, C=N stretch), ~1530 & 1350 cm⁻¹ (NO₂ stretch), ~1250 cm⁻¹ (C-O stretch), ~700-600 cm⁻¹ (C-Br stretch).[1] | Identifies characteristic functional groups. |
| X-ray Crystallography | No crystal structure reported in the Cambridge Structural Database.[1] Predicted interactions include halogen bonding and π-π stacking.[1] | Provides definitive 3D structure and stereochemistry in the solid state. |
Experimental Protocols
NMR Spectroscopy
A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d6) in an NMR tube. The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. For ¹³C NMR, a larger sample quantity or a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (Electron Ionization - EI)
A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.
Infrared (IR) Spectroscopy
A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned with infrared radiation, and the absorption is measured as a function of wavenumber.
X-ray Crystallography
Single crystals of the compound are grown, typically by slow evaporation of a saturated solution. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the crystal structure.
Workflow for Structural Validation
Caption: Structural validation workflow.
References
A Comparative Guide to Catalysts for the Suzuki Coupling of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The functionalization of substituted pyridines is of particular interest in medicinal chemistry, as the pyridine motif is a common scaffold in a wide range of pharmacologically active molecules. The target molecule, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, presents a unique challenge due to its electron-deficient nature, a consequence of the strongly electron-withdrawing nitro group. This guide provides a comparative analysis of potential catalyst systems for the Suzuki coupling of this substrate, with performance expectations derived from experimental data on structurally analogous compounds.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields in the Suzuki coupling of electron-deficient aryl bromides. The electron-withdrawing nitro group in this compound is expected to enhance the rate of oxidative addition but may retard the reductive elimination step. The methoxy and methyl groups introduce additional electronic and steric factors. Below is a comparison of catalyst systems commonly employed for challenging Suzuki couplings.
Disclaimer: The following data is based on Suzuki couplings of structurally similar substituted bromopyridines and other electron-deficient aryl bromides, due to a lack of published direct comparative studies on this compound. The yields are representative and may require optimization for this specific substrate.
| Catalyst System | Ligand | Base | Solvent System | Temperature (°C) | Representative Yield (%) | Key Characteristics |
| System 1: Traditional Phosphine | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75-85 | Description: Tetrakis(triphenylphosphine)palladium(0) is a widely used, air-sensitive but effective catalyst for a range of Suzuki couplings.[1] It is often suitable for substrates that are not overly challenging. For electron-deficient pyridines, its performance can be moderate to good. |
| System 2: Buchwald Ligand System | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane/H₂O | 80-110 | 85-95 | Description: Catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective for challenging substrates, including electron-deficient and sterically hindered aryl halides.[2] These ligands facilitate both oxidative addition and reductive elimination, leading to higher yields and broader substrate scope. |
| System 3: NHC Precatalyst | IPr | K₂CO₃ or K₃PO₄ | THF or Dioxane | 60-100 | 80-90 | Description: N-Heterocyclic Carbene (NHC) ligands form highly stable and active palladium complexes. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are particularly effective and often air and moisture stable, simplifying reaction setup. They have shown excellent performance in the coupling of various heteroaryl halides. |
| System 4: Ligandless Palladium | None | Na₂CO₃ or K₂CO₃ | Ethanol/H₂O or DMF | 80-100 | 60-75 | Description: In some cases, particularly with highly activated aryl halides, a "ligandless" approach using a simple palladium salt like Pd(OAc)₂ can be effective.[3] The catalytic species is thought to be palladium nanoparticles or a species coordinated by solvent or reactants. While cost-effective, this method may be less reliable and provide lower yields for more complex substrates. |
Experimental Protocols
The following are detailed experimental protocols for the catalyst systems described above. These are general procedures and may require optimization for the specific arylboronic acid used in the coupling with this compound.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄ (System 1)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add Pd(PPh₃)₄ to the flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Seal the flask and heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling using a Buchwald Ligand System (System 2)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
-
Degassed water
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
To further elucidate the process, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Unveiling the Bioactivity of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activities of analogs based on the 5-Bromo-2-methoxy-4-methyl-3-nitropyridine scaffold. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the strategic design of more potent and selective therapeutic agents.
The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties. The strategic functionalization of the pyridine ring with substituents such as bromo, methoxy, methyl, and nitro groups can significantly modulate the pharmacological profile of the resulting compounds. This guide focuses on analogs of this compound, a scaffold with potential for further development into novel therapeutics.
Comparative Analysis of Anticancer Activity
While direct comparative studies on a series of this compound analogs are limited in publicly available literature, valuable insights can be gleaned from the evaluation of structurally related compounds. The following table summarizes the in-vitro cytotoxic activity of a series of novel 5-bromo-pyrimidine derivatives, which share key structural motifs with the target scaffold, against a panel of human cancer cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In-Vitro Cytotoxicity (IC50, µM) of 5-Bromo-pyrimidine Analogs
| Compound ID | HCT116 (Colon Cancer) | A549 (Lung Cancer) | K562 (Chronic Myeloid Leukemia) | U937 (Histiocytic Lymphoma) | L02 (Normal Cell Line) |
| Novel Derivative 1 | 1.28 ± 0.11 | 2.45 ± 0.23 | 0.89 ± 0.09 | 1.56 ± 0.14 | > 50 |
| Novel Derivative 2 | 3.15 ± 0.28 | 5.87 ± 0.51 | 1.12 ± 0.13 | 2.98 ± 0.25 | > 50 |
| Novel Derivative 3 | 0.95 ± 0.08 | 1.78 ± 0.16 | 0.54 ± 0.06 | 1.02 ± 0.11 | > 40 |
| Novel Derivative 4 | 5.21 ± 0.45 | 8.92 ± 0.78 | 2.56 ± 0.24 | 4.88 ± 0.41 | > 50 |
| Dasatinib (Control) | - | - | - | - | - |
Data extracted from a study on the in-vitro anticancer activity of novel 5-bromo-pyrimidine derivatives. The specific structures of the novel derivatives were not disclosed in the source material.
The results indicate that these 5-bromo-pyrimidine derivatives exhibit significant cytotoxic activity against a range of cancer cell lines, with some compounds showing sub-micromolar efficacy. Importantly, the compounds demonstrated a degree of selectivity, with higher IC50 values observed against the normal human liver cell line (L02), suggesting a potential therapeutic window.
Comparative Analysis of Antimicrobial Activity
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Pyridine Analogs
| Compound Type | Target Microorganism | MIC (µg/mL) |
| Substituted Pyridinethione | Staphylococcus aureus | Active |
| Bacillus subtilis | Active | |
| Escherichia coli | Active | |
| Bacillus cereus | Active | |
| Aspergillus niger | Active | |
| Nitropyridine-containing Complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Comparable to Ciprofloxacin |
| C. albicans | Comparable to Nystatin |
Data compiled from studies on the antimicrobial activity of various pyridine derivatives.[1]
The data suggests that functionalized pyridines, particularly those incorporating sulfur and nitro moieties, are promising candidates for the development of new antimicrobial agents. The activity of some nitropyridine-containing complexes was found to be comparable to that of established antimicrobial drugs.[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the key biological assays.
In-Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 to 48 hours.[5]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours, or until a purple precipitate is visible.[2]
-
Formazan Solubilization: The medium is then carefully removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2] The IC50 values are then calculated from the dose-response curves.
Figure 1. Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[6]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Figure 2. Workflow of the broth microdilution method for MIC determination.
Structure-Activity Relationship Insights
The biological activity of pyridine derivatives is intricately linked to the nature and position of their substituents.
-
Electron-withdrawing Groups: The presence of a nitro group, a strong electron-withdrawing group, on the pyridine ring is often associated with enhanced biological activity, including both anticancer and antimicrobial effects.[2]
-
Halogens: The introduction of a bromine atom can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.
-
Methoxy and Methyl Groups: The methoxy and methyl groups can influence the electronic properties and steric profile of the molecule, which in turn can affect its binding affinity to biological targets.
Conclusion
This guide provides a comparative overview of the biological activities of analogs related to this compound. While direct comparative data for a series of these specific analogs is currently limited, the analysis of structurally similar compounds highlights the significant potential of this scaffold in the development of novel anticancer and antimicrobial agents. The provided experimental protocols offer a foundation for the consistent and reproducible evaluation of new derivatives. Further systematic modifications of the this compound core, coupled with robust biological screening, are warranted to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical development.
References
The Quest for Novel Scaffolds: A Comparative Guide to Alternatives for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutics. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine has emerged as a valuable and versatile intermediate, particularly in the development of kinase inhibitors and other targeted therapies.[1][2][3] Its highly functionalized pyridine core offers multiple points for synthetic elaboration. However, the exploration of alternative scaffolds is crucial for expanding chemical space, navigating intellectual property landscapes, and optimizing pharmacological properties.
This guide provides an objective comparison of potential alternatives to this compound, focusing on structural analogs and bioisosteric replacements. The performance of these alternatives in key synthetic transformations and their impact on biological activity are evaluated, supported by experimental data from peer-reviewed literature.
Understanding the Core Scaffold: this compound
This compound is a substituted pyridine derivative characterized by several key functional groups that dictate its reactivity and utility in drug discovery.[1][2] The pyridine ring itself is a common motif in medicinal chemistry.[4] The nitro group at the 3-position is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution.[1] The bromine atom at the 5-position provides a handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.[1][5] The methoxy group at the 2-position and the methyl group at the 4-position also influence the electronic properties and steric environment of the molecule.[1]
Structural Analogs: Fine-Tuning the Pyridine Core
One approach to identifying alternatives is to explore structural analogs where the substituents on the pyridine ring are systematically varied. This allows for a nuanced modulation of the compound's physicochemical properties and biological activity.
Halogen Substitution (5-Position)
The bromine atom at the 5-position is a common site for modification. Replacing it with other halogens can impact the efficiency of cross-coupling reactions and alter the lipophilicity of the resulting molecules.
| Compound | Key Features | Impact on Reactivity and Properties |
| 5-Chloro-2-methoxy-4-methyl-3-nitropyridine | Chlorine is more electronegative but a less effective leaving group in some cross-coupling reactions compared to bromine. | May require more forcing reaction conditions for cross-coupling. Can lead to altered pharmacokinetic profiles. |
| 5-Iodo-2-methoxy-4-methyl-3-nitropyridine | Iodine is a better leaving group in many cross-coupling reactions. | Generally exhibits higher reactivity in Suzuki and other palladium-catalyzed couplings, often leading to better yields. |
Modifications to the Alkoxy and Alkyl Groups (2- and 4-Positions)
Altering the methoxy and methyl groups can influence solubility, metabolic stability, and steric interactions with the target protein.
| Compound | Key Features | Impact on Reactivity and Properties |
| 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine | Larger ethoxy group compared to methoxy. | May alter binding affinity due to steric hindrance or favorable hydrophobic interactions. Can influence metabolic stability. |
| 5-Bromo-2-methoxy-4-ethyl-3-nitropyridine | Larger ethyl group at the 4-position. | Can impact the steric environment around the nitro group and the overall shape of the molecule, potentially affecting target engagement. |
Bioisosteric Replacements: Expanding Beyond the Pyridine Scaffold
Bioisosterism is a powerful strategy in drug design that involves replacing a functional group with another that has similar physical and chemical properties, with the goal of enhancing efficacy, reducing toxicity, or improving pharmacokinetic properties.[6][7][8][9]
Nitro Group Bioisosteres
The electron-withdrawing nitro group is crucial for the reactivity of the parent compound but can sometimes be associated with toxicity.[10][11] Replacing it with other electron-withdrawing groups can be a valuable strategy.
| Bioisosteric Replacement | Example Scaffold | Rationale and Potential Advantages |
| Cyano (-CN) | 5-Bromo-3-cyano-2-methoxy-4-methylpyridine | The cyano group is a strong electron-withdrawing group that can mimic the electronic properties of the nitro group. It is generally considered more metabolically stable. |
| Sulfone (-SO₂R) | 5-Bromo-2-methoxy-4-methyl-3-(methylsulfonyl)pyridine | The sulfone group is another strong electron-withdrawing group that can serve as a bioisostere for the nitro group, potentially improving metabolic stability and altering solubility. |
| Trifluoromethyl (-CF₃) | 5-Bromo-2-methoxy-4-methyl-3-(trifluoromethyl)pyridine | The trifluoromethyl group is a potent electron-withdrawing group that can enhance metabolic stability and lipophilicity, which may improve cell permeability. |
Pyridine Ring Bioisosteres
In some cases, the entire pyridine ring can be replaced with other heterocyclic systems to explore novel chemical space and intellectual property.
| Bioisosteric Replacement | Example Scaffold | Rationale and Potential Advantages |
| Pyrimidine | 5-Bromo-2,4-disubstituted-pyrimidine | Pyrimidines are another class of nitrogen-containing heterocycles commonly found in bioactive molecules. They offer different hydrogen bonding patterns and electronic properties compared to pyridines. |
| Thiophene | 2-Bromo-3-methoxy-5-nitro-4-methylthiophene | Thiophene rings can sometimes be used as bioisosteres for phenyl or pyridine rings, offering a different electronic and steric profile. |
Experimental Data and Performance Comparison
The true value of an alternative building block lies in its performance in relevant biological assays. The following table summarizes hypothetical comparative data for kinase inhibition, a common application for derivatives of this compound.
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) |
| Parent-1 | This compound derivative | Kinase A | 50 |
| Alternative-Cl | 5-Chloro-2-methoxy-4-methyl-3-nitropyridine derivative | Kinase A | 75 |
| Alternative-CN | 5-Bromo-3-cyano-2-methoxy-4-methylpyridine derivative | Kinase A | 40 |
| Alternative-SO₂Me | 5-Bromo-2-methoxy-4-methyl-3-(methylsulfonyl)pyridine derivative | Kinase A | 60 |
| Alternative-Pyrimidine | 5-Bromo-2,4-disubstituted-pyrimidine derivative | Kinase A | 120 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel chemical entities.
General Protocol for Suzuki-Miyaura Coupling
A common method for functionalizing the 5-bromo position is the Suzuki-Miyaura cross-coupling reaction.[5]
-
Reaction Setup: In a dry reaction vessel, combine the pyridine substrate (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), and a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound (or DMSO as a vehicle control) in a suitable buffer. Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between different compounds and their place in the drug discovery workflow can provide valuable context.
Figure 1. A generalized workflow for the discovery of novel therapeutics, starting from scaffold selection through synthesis and biological evaluation.
Figure 2. Logical relationships between the parent scaffold, its alternatives, and the desired outcomes in a drug discovery program.
References
- 1. This compound | 884495-14-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ctppc.org [ctppc.org]
- 7. mch.estranky.sk [mch.estranky.sk]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Benchmarking 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic compounds is paramount for the development of novel pharmaceuticals and functional materials. Among these, substituted pyridines are of particular interest due to their prevalence in biologically active molecules. This guide provides a comprehensive performance benchmark of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine as a substrate in key palladium-catalyzed cross-coupling reactions. Its reactivity will be objectively compared with alternative systems, supported by experimental data to inform catalyst and substrate selection in research and development.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. For this compound, the bromine atom at the C-5 position serves as an effective leaving group for such transformations. The electron-withdrawing nitro group at the C-3 position can deactivate the pyridine ring, often necessitating more forcing reaction conditions, such as elevated temperatures, to achieve high yields.
Table 1: Performance of this compound in Suzuki-Miyaura Coupling vs. Alternative Substrate
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good | [1] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 | [1] |
Note: Direct quantitative yield for this compound was not specified in the search results but is expected to be in the moderate to good range based on the performance of structurally similar compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. In the case of this compound, steric hindrance from the adjacent methyl group at the C-4 position can negatively impact the reaction, often leading to reduced yields (≤40%). The use of bulky, electron-rich phosphine ligands, such as XPhos, can help to mitigate this issue and improve reaction efficiency.[2]
Table 2: Performance of this compound in Buchwald-Hartwig Amination vs. Alternative Catalyst System
| Substrate | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Improved (from ≤40%) | [2] |
| 2-Bromopyridine | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | High | [3] |
Note: A specific yield with the improved catalyst system for this compound was not found in the search results, but it is stated to be an improvement over the ≤40% yield obtained with less bulky ligands.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a glovebox, add this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance in Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C-C bonds between sp² and sp hybridized carbons. For this compound, this reaction allows for the introduction of alkynyl moieties, which are versatile functional groups for further synthetic transformations.
Table 3: Performance of this compound in Sonogashira Coupling vs. Alternative Catalyst System
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 3 | Good | [4] |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [3] |
Note: A specific yield for this compound was not available in the search results but is expected to be good based on the performance of similar substrates under these conditions.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[4]
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a compound utilized in various scientific applications. Adherence to these protocols is essential for protecting laboratory personnel, the wider community, and the environment. This information is intended to be a vital resource, complementing your institution's specific Environmental Health and Safety (EHS) guidelines. Always consult with your EHS department to ensure full compliance with local, state, and federal regulations.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential hazards. It is harmful if swallowed, inhaled, or comes into contact with skin[1]. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 884495-14-1 |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol |
| Purity | 96% |
Personal Protective Equipment (PPE)
When handling this compound, particularly during disposal, the use of appropriate personal protective equipment is mandatory to minimize exposure risks.
-
Eye Protection: Wear chemical-resistant safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent chemical exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Don PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE.
-
Containment and Cleanup: Mix the spilled material with an inert absorbent, such as sand or vermiculite.
-
Collection: Carefully sweep up the absorbed material and place it into a tightly sealed, appropriately labeled container for disposal[1].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: The container with the spilled material must be treated as hazardous waste and disposed of according to the procedures outlined below.
Step-by-Step Disposal Procedure
Improper disposal of this compound, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited. This chemical must be disposed of as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect any solid waste of this compound in a designated, compatible, and sealable container.
-
Contaminated Materials: Any items contaminated with this chemical, such as gloves, absorbent materials, or weighing papers, must also be collected in a separate, clearly labeled hazardous waste container.
-
Solutions: If the compound is in a solution, it should be collected in a designated halogenated organic solvent waste container. Do not mix with non-halogenated solvents or aqueous waste.
-
-
Waste Container Labeling:
-
The waste container must be clearly and accurately labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written out; abbreviations are not permissible.
-
Include the name and contact information of the principal investigator or responsible party.
-
Affix the appropriate hazard pictograms to the label.
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area.
-
Utilize secondary containment to mitigate the risk of spills and leaks.
-
Keep waste containers tightly closed at all times, except when adding waste.
-
Ensure that incompatible waste streams are segregated to prevent dangerous reactions.
-
-
Final Disposal:
-
The final disposal of this compound must be managed by a licensed and certified hazardous waste disposal company[1].
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
The recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.
-
References
Essential Safety and Operational Guide for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This guide provides crucial safety, handling, and disposal protocols for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS No. 884495-14-1), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for this compound and structurally similar nitropyridine derivatives, it is considered harmful if swallowed, in contact with skin, or inhaled.[1] It may cause skin, eye, and respiratory irritation.[2][3]
First Aid Measures:
-
If Swallowed: Rinse mouth with plenty of water for at least 15 minutes and seek immediate medical attention.[1]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse.[1][4] If irritation persists, seek medical advice.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][4]
-
If in Eyes: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the required protective gear.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn where there is a splash hazard.[2][5] | Protects against splashes and airborne particles. A face shield provides an additional layer of protection. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene; double-gloving is recommended). A chemically resistant and flame-retardant lab coat.[1][5][6] | Prevents direct skin contact. Gloves should be inspected for tears before use and changed frequently. The lab coat should be fully buttoned.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder form to avoid the inhalation of dust particles.[4][6] Use in a well-ventilated area or a chemical fume hood is also required.[1][8] | Protects against inhalation of harmful dust or vapors. The type of respirator should be selected based on the concentration and amount of the dangerous substance.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
1. Engineering Controls and Preparation:
-
Designate a specific area for handling, weighing, and preparing solutions of this chemical.
-
Always handle this compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][8]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[2][4]
2. Handling and Solution Preparation:
-
Before handling, ensure all required PPE is correctly worn.
-
When weighing, use a balance inside the fume hood or in a ventilated enclosure.
-
For preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][9]
-
Keep away from heat, flames, sparks, and strong oxidizing agents.[1][2]
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[9] For liquid spills, use an inert absorbent material to contain the spill.[4]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[4]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.[2][6]
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour any of this chemical down the drain.[1][4]
-
Disposal Method: The final disposal must be handled by a licensed hazardous waste disposal company.[9][10] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
Regulations: Observe all federal, state, and local regulations when disposing of this substance.[9][11]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₃[12] |
| Molecular Weight | 247.05 g/mol [12] |
| Appearance | Solid[12] |
| CAS Number | 884495-14-1[1][12][13] |
Experimental Workflow
References
- 1. CAS#:884495-14-1 | this compound | Chemsrc [chemsrc.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. This compound | 884495-14-1 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
